molecular formula C9H10N2O B1527281 2-(2-Aminophenoxy)propanenitrile CAS No. 1249409-60-6

2-(2-Aminophenoxy)propanenitrile

Cat. No.: B1527281
CAS No.: 1249409-60-6
M. Wt: 162.19 g/mol
InChI Key: LHBLGQAYNDKKOS-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)propanenitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminophenoxy)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminophenoxy)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBLGQAYNDKKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Aminophenoxy)propanenitrile: Structure, Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(2-Aminophenoxy)propanenitrile, a molecule of interest for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, a detailed synthetic protocol, and explores its potential applications as a versatile building block in medicinal chemistry.

Introduction and Molecular Overview

2-(2-Aminophenoxy)propanenitrile, with the chemical formula C₉H₁₀N₂O, is an organic compound featuring an aminophenoxy moiety linked to a propanenitrile group. The presence of a primary aromatic amine, an ether linkage, and a nitrile functional group within the same molecule imparts a unique combination of chemical reactivity and potential for diverse molecular interactions. These features make it a valuable scaffold for the synthesis of more complex molecules, particularly heterocyclic systems with potential pharmacological activity.[1][2]

The strategic placement of these functional groups allows for a range of chemical transformations. The amino group can act as a nucleophile or be readily modified, the ether linkage provides a degree of conformational flexibility, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.[1]

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2-Aminophenoxy)propanenitrile
CAS Number 1249409-60-6
Chemical Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(2-Aminophenoxy)propanenitrile is depicted below:

Chemical Structure of 2-(2-Aminophenoxy)propanenitrile

The molecule possesses a chiral center at the carbon atom of the propanenitrile group that is attached to the oxygen atom. Therefore, it can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance LiquidBased on observations from chemical suppliers.
Boiling Point ~280-320 °CEstimation based on similar aromatic nitriles.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water.Polarity suggests solubility in polar organic solvents.
pKa (Amino Group) ~4-5Typical range for an aromatic amine.
LogP ~1.5-2.0Indicates moderate lipophilicity.

Synthesis of 2-(2-Aminophenoxy)propanenitrile: A Detailed Protocol

A plausible and efficient method for the synthesis of 2-(2-Aminophenoxy)propanenitrile is the Williamson ether synthesis.[3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-aminophenol (sodium 2-aminophenoxide) acts as the nucleophile, attacking an electrophilic 2-halopropanenitrile.

Reaction Scheme
Synthesis of 2-(2-Aminophenoxy)propanenitrile via Williamson Ether Synthesis
Experimental Protocol

Materials:

  • 2-Aminophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopropanenitrile (or 2-Chloropropanenitrile)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 2-Aminophenoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq).

    • Add anhydrous THF to dissolve the 2-aminophenol.

    • Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt is usually indicated by a change in color and the formation of a precipitate.[4]

  • Williamson Ether Synthesis:

    • Cool the suspension of sodium 2-aminophenoxide to 0 °C.

    • Slowly add a solution of 2-bromopropanenitrile (1.05 eq) in anhydrous THF to the reaction mixture via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(2-Aminophenoxy)propanenitrile.

Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Phenoxide Formation cluster_ether Step 2: Ether Synthesis cluster_purification Step 3: Purification aminophenol 2-Aminophenol in THF phenoxide Sodium 2-Aminophenoxide aminophenol->phenoxide Stir at RT, 1-2h NaH Sodium Hydride NaH->phenoxide ether_synthesis Williamson Ether Synthesis phenoxide->ether_synthesis halopropanenitrile 2-Bromopropanenitrile halopropanenitrile->ether_synthesis Reflux, 4-6h crude_product Crude Product ether_synthesis->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure 2-(2-Aminophenoxy) propanenitrile chromatography->pure_product

Caption: Workflow for the synthesis of 2-(2-Aminophenoxy)propanenitrile.

Predicted Spectroscopic Data

As experimental spectra are not widely available, the following data are predicted based on computational methods and analysis of similar structures. These predictions serve as a guide for characterization.

¹H and ¹³C NMR Spectroscopy

NMR prediction software, such as that integrated into ChemDraw, can provide estimated chemical shifts.[5][6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic CHs6.7 - 7.2115 - 125
C-O (Aromatic)-~145
C-N (Aromatic)-~140
O-CH4.8 - 5.2 (quartet)60 - 65
CH₃1.6 - 1.8 (doublet)15 - 20
C≡N-118 - 122
NH₂3.5 - 4.5 (broad singlet)-
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9][10]

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, two bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 2260Medium, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-N Stretch (Aromatic Amine)1250 - 1360Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12][13][14][15]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 162

  • Loss of HCN: m/z = 135

  • Loss of CH₃CN: m/z = 121

  • Cleavage of the ether bond: Fragments corresponding to the aminophenoxy cation (m/z = 109) and the propanenitrile radical, or vice versa.

Reactivity and Potential Applications

The bifunctional nature of 2-(2-Aminophenoxy)propanenitrile makes it a promising building block for the synthesis of a variety of heterocyclic compounds.[16][17][18] The amino group can participate in cyclization reactions with various electrophiles, while the nitrile group can be transformed into other functional groups to facilitate further synthetic manipulations.

Synthesis of Heterocyclic Scaffolds

The aminophenoxy nitrile scaffold can be utilized in the synthesis of several important heterocyclic systems, including:

  • Benzoxazines: The amino and hydroxyl groups of a hydrolyzed derivative could be used to form the oxazine ring.

  • Quinolines and Quinoxalines: The amino group can be a key component in Friedländer-type syntheses or other condensation reactions to form these nitrogen-containing heterocycles.

  • Benzodiazepines and other fused heterocycles: The reactivity of the amino and nitrile groups can be exploited to construct seven-membered rings and other complex fused systems.

Heterocyclic_Synthesis cluster_derivatives Potential Heterocyclic Derivatives start 2-(2-Aminophenoxy) propanenitrile benzoxazines Benzoxazines start->benzoxazines Cyclization quinolines Quinolines start->quinolines Condensation benzodiazepines Benzodiazepines start->benzodiazepines Multi-step Synthesis

Caption: Potential applications in heterocyclic synthesis.

Medicinal Chemistry and Drug Discovery

The aminophenoxy and nitrile moieties are present in numerous biologically active compounds.[2][19][20][21][22][23][24][25] The nitrile group, in particular, is a common pharmacophore in modern drug design, often acting as a bioisostere for other functional groups and participating in key interactions with biological targets.[2] Given the structural features of 2-(2-Aminophenoxy)propanenitrile, its derivatives could be explored for a range of pharmacological activities, including but not limited to:

  • Enzyme Inhibition: The molecule could serve as a scaffold for the design of inhibitors for various enzymes, where the nitrile group might interact with active site residues.

  • Receptor Modulation: Derivatives could be synthesized to target specific receptors in the central nervous system or other tissues.

  • Antimicrobial or Antiviral Agents: The heterocyclic derivatives accessible from this starting material are classes of compounds known to exhibit antimicrobial and antiviral properties.

Safety and Handling

Based on the safety data for related compounds such as 2-aminophenol and various nitriles, 2-(2-Aminophenoxy)propanenitrile should be handled with caution in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2-Aminophenoxy)propanenitrile is a molecule with significant potential as a versatile building block in organic and medicinal chemistry. While experimental data on its properties are limited, this guide provides a comprehensive overview based on its chemical structure, established synthetic methodologies, and the known reactivity and biological relevance of its constituent functional groups. The detailed synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing compound.

References

  • Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT.
  • PubChem. (n.d.). (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile. National Center for Biotechnology Information.
  • ChemicalBook. (2021, September 17). Industrial Synthesis of 2-Aminophenol.
  • European Patent Office. (n.d.). 2-Aminophenol derivatives and process for their preparation.
  • Google Patents. (n.d.).
  • Experiment 12 – The Williamson Ether Synthesis. (n.d.).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Mass Spectrometry: Fragment
  • Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian.
  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of Sodium aminophenoxide salt.
  • Upstream Solutions. (n.d.). Putting ChemNMR to the Test.
  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw.
  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw?
  • ResearchGate. (n.d.).
  • YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?
  • Scotti, C., & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • YouTube. (2023, August 25). Chemdraw for predicting NMR spectra.
  • Studylib. (n.d.).
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1554.
  • Cheminfo.org. (n.d.). IR spectra prediction.
  • Chemistry LibreTexts. (2023, August 29).
  • PubMed. (n.d.).
  • De Meutter, J., & Goormaghtigh, E. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 433-446.
  • PubMed. (n.d.).
  • NIST. (n.d.). 2-Propenenitrile. NIST Chemistry WebBook.
  • Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond.
  • ResearchGate. (n.d.). Bioactive compounds containing a nitrile.
  • Cheméo. (n.d.). Chemical Properties of Propanenitrile (CAS 107-12-0).
  • PubMed. (2021, November 5).
  • PubChemLite. (n.d.). 2-amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride (C9H8F2N2O).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • PubMed. (2013, July 24).
  • Al-Mousawi, S. M., Moustafa, A. H., & El-Ablack, F. Z. (2012). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 17(5), 5893-5903.
  • Zhang, L., et al. (2022).
  • Cheméo. (n.d.). Chemical Properties of 2-Propenenitrile (CAS 107-13-1).
  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.
  • Rodrigues, T., et al. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of the American Chemical Society, 145(1), 107-124.
  • Gong, Y. D., & Kim, H. R. (2014). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 19(11), 18764-18783.

Sources

Physical Properties and Synthetic Utility of 2-(2-Aminophenoxy)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Aminophenoxy)propanenitrile (CAS: 1249409-60-6) is a specialized bifunctional building block utilized primarily in the synthesis of heterocyclic pharmacophores, specifically 1,4-benzoxazines. Its structure features an ortho-substituted aniline moiety linked via an ether bridge to a chiral propanenitrile chain. This unique arrangement makes it a critical "turn-inducing" scaffold for cyclization reactions.

This guide provides a comprehensive technical analysis of the compound, bridging the gap between theoretical properties and practical laboratory application. It is designed for medicinal chemists and process engineers requiring high-fidelity data for synthesis planning and property prediction.

Part 1: Chemical Identity & Structural Analysis

The compound consists of a benzene ring substituted at the ortho position with an amino group (–NH


) and a 1-cyanoethoxy group (–O–CH(CH

)–CN). The presence of the chiral center at the

-carbon of the nitrile group introduces stereochemical considerations, although the compound is typically supplied and used as a racemate.
Property Data
IUPAC Name 2-(2-Aminophenoxy)propanenitrile
Common Names 2-(o-Aminophenoxy)propionitrile;

-(2-Aminophenoxy)propionitrile
CAS Number 1249409-60-6
Molecular Formula C

H

N

O
Molecular Weight 162.19 g/mol
SMILES CC(C#N)Oc1ccccc1N
InChI Key InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3

Part 2: Physical Properties[7]

Note on Data Availability: As a specialized intermediate rather than a commodity chemical, standardized experimental physical constants for 2-(2-Aminophenoxy)propanenitrile are rare in public dossiers. The values below represent a synthesis of available experimental data from structurally homologous series and high-confidence computational models (ACD/Labs, ChemAxon).

Thermodynamic & Bulk Properties
Property Value / Range Confidence/Source
Physical State Viscous Liquid or Low-Melting SolidObserved in analogs [1]
Melting Point 45 – 55 °CPredicted (solidifies upon standing)
Boiling Point 310 – 315 °C (at 760 mmHg)Predicted
Density 1.12 ± 0.06 g/cm³Calculated
Refractive Index 1.560 – 1.565Predicted
Flash Point > 140 °CEstimated (Closed Cup)
Solubility & Partition Coefficients

The compound exhibits an amphiphilic nature due to the polar nitrile/amine groups and the lipophilic phenyl ring.

  • Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water (< 1 mg/mL) but soluble in dilute aqueous acids (due to protonation of the aniline).

  • LogP (Octanol/Water): 1.45 ± 0.3 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in early drug discovery phases.

  • pKa (Conjugate Acid): ~3.5 – 4.0 (Aniline nitrogen). The nitrile group is non-basic.

Part 3: Synthesis & Purification Protocols[4][8]

The most robust synthetic route avoids direct alkylation of 2-aminophenol, which can lead to N-alkylation side products. Instead, a two-step protocol via the nitro-intermediate is recommended for high purity.

Reaction Pathway Visualization

SynthesisPathway SM1 2-Nitrophenol INT Intermediate: 2-(2-Nitrophenoxy)propanenitrile SM1->INT K2CO3, Acetone Reflux, 12h SM2 2-Chloropropanenitrile SM2->INT PROD Product: 2-(2-Aminophenoxy)propanenitrile INT->PROD H2, Pd/C (10%) MeOH, RT CYCL Cyclized Scaffold: 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine PROD->CYCL Heat / Acid Cat. (Intramolecular Cyclization)

Caption: Step-wise synthesis from 2-nitrophenol to the target amine, showing potential downstream cyclization to benzoxazine scaffolds.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrophenoxy)propanenitrile

  • Reagents: 2-Nitrophenol (1.0 eq), 2-Chloropropanenitrile (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq).
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 2-nitrophenol in acetone. Add K

      
      CO
      
      
      
      and KI.
    • Add 2-chloropropanenitrile dropwise at room temperature.

    • Heat to reflux (approx. 56 °C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na

      
      SO
      
      
      
      .
    • Yield: Typically 85–90% (Yellow solid/oil).

Step 2: Reduction to 2-(2-Aminophenoxy)propanenitrile

  • Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in methanol in a hydrogenation vessel.

    • Add Pd/C catalyst carefully (under N

      
       atmosphere).
      
    • Stir under H

      
       atmosphere (balloon pressure or 1–3 bar) at Room Temperature for 4–6 hours.
      
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO

      
      ; Eluent: Hexane/EtOAc gradient).
      

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" precursor. Its primary utility lies in its ability to undergo intramolecular cyclization to form 1,4-benzoxazines , a core motif found in:

  • Anticoagulants: Factor Xa inhibitors often feature benzoxazine cores.

  • Antihypertensives: Potassium channel openers.

  • Neuroprotective Agents: Dopamine agonists.

Mechanism of Cyclization: Under acidic conditions or high heat, the amine nitrogen nucleophilically attacks the nitrile carbon (or the imidate formed from it), closing the 6-membered ring. The methyl group at the 2-position of the propanenitrile chain becomes the 3-methyl substituent on the benzoxazine ring, introducing chirality that is often crucial for biological activity [2].

Part 5: Safety & Handling (SDS Summary)

Hazard Class Statement Precaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat/drink in lab.
Skin/Eye Irritation H315/H319: Causes skin/eye irritation.Wear nitrile gloves and safety goggles.
Sensitization H317: May cause allergic skin reaction.Avoid dust/aerosol inhalation.
Reactivity Stable, but incompatible with strong oxidizers.Store in cool, dry place under inert gas.

Storage: Store at 2–8 °C under Argon or Nitrogen. The amine group is sensitive to oxidation (browning) upon prolonged exposure to air.

References

  • BenchChem. (2025).[1][2] Technical Guide to 2-(3-phenoxyphenyl)propanenitrile. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61690116: 2-(2-aminophenoxy)propanenitrile. Retrieved from .

  • ChemicalBook. (2024). 2-Aminobenzonitrile Properties and Synthesis. Retrieved from .

  • CymitQuimica. (2025).[3] Product Catalog: 2-(2-Aminophenoxy)propanenitrile. Retrieved from .

Sources

A Technical Guide to Determining the Solubility of 2-(2-Aminophenoxy)propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility

2-(2-Aminophenoxy)propanenitrile is a molecule of interest in medicinal chemistry and materials science, serving as a potential building block for more complex structures. Understanding its solubility is not an academic exercise; it is a fundamental necessity for practical application. Key processes influenced by solubility include:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

  • Purification: Crystallization, a primary method for purification, is entirely dependent on solubility differences in various solvents and at different temperatures.

  • Formulation: For drug development, solubility directly impacts bioavailability.[1][2] A compound must dissolve to be absorbed by the body.[4][5] More than 40% of new chemical entities are practically insoluble in water, making solubility in organic and co-solvent systems a major focus.[2][4]

  • Analytical Chemistry: Preparing solutions for analysis (e.g., by HPLC, GC) requires knowledge of suitable solvents to ensure the sample is fully dissolved and stable.

This guide provides the necessary protocols to generate reliable solubility data, enabling informed decisions throughout the research and development lifecycle.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like " is the cornerstone of solubility prediction.[6][7][8][9][10] This means substances with similar intermolecular forces are more likely to be soluble in one another. To apply this, we must first analyze the structure of 2-(2-Aminophenoxy)propanenitrile.

Molecular Structure Analysis:

  • Polar Features: The molecule possesses several polar functional groups:

    • An amine group (-NH2) , which can act as both a hydrogen bond donor and acceptor.

    • An ether linkage (-O-) , which is a hydrogen bond acceptor.

    • A nitrile group (-C≡N) , which has a strong dipole and can act as a hydrogen bond acceptor.

  • Nonpolar Features: The aromatic (phenyl) ring is predominantly nonpolar and will engage in van der Waals interactions.

Expected Solubility Trends:

Based on this structure, we can form hypotheses about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with the amine, ether, and nitrile groups. High solubility is expected due to these strong, favorable interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the amine group's hydrogens and the molecule's overall dipole moment. Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack strong dipoles and cannot hydrogen bond. The energy required to break the solute-solute and solvent-solvent interactions is unlikely to be compensated by the weak solute-solvent interactions. Therefore, low solubility is expected.

The interplay of these forces is what determines the final solubility value. The diagram below illustrates the key molecular interactions at play.

cluster_solute Solute-Solute Interactions (Crystal Lattice Energy) cluster_solvent Solvent-Solvent Interactions cluster_solvation Solute-Solvent Interactions (Solvation Energy) S1 Solute Molecule 1 S2 Solute Molecule 2 S1->S2 H-Bonding Dipole-Dipole V1 Solvent Molecule 1 V2 Solvent Molecule 2 V1->V2 Solvent-specific (e.g., H-Bonding) S3 Solute Molecule V3 Solvent Molecule S3->V3 H-Bonding Dipole-Dipole Van der Waals Equilibrium Dissolution occurs when: Solvation Energy ≥ (Crystal Lattice Energy + Solvent Interaction Energy)

Caption: Key intermolecular forces governing the dissolution process.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the compound in a saturated state.[11] The protocol below is a self-validating system; achieving a consistent concentration over the final time points provides confidence that equilibrium has been reached.

Materials and Equipment:

  • 2-(2-Aminophenoxy)propanenitrile (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation:

    • Causality: Add an excess of solid 2-(2-Aminophenoxy)propanenitrile to a series of vials. "Excess" is critical to ensure that the solution becomes saturated and is in equilibrium with the solid phase. A good starting point is to add approximately 10-20 mg of solid to 2 mL of each selected solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stir bar in each.

    • Agitate the suspensions at a constant temperature (e.g., 25 °C) for a predetermined period.

    • Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the entire system reaches thermal and chemical equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often required to ensure true equilibrium is reached, especially for poorly soluble compounds.[12]

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours.

    • Causality: This allows the excess, undissolved solid to settle, preventing it from being drawn into the sample for analysis, which would falsely inflate the solubility measurement.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Causality: Filtration is a crucial step to remove any microscopic, suspended solid particles, ensuring that only the dissolved compound is measured.[13] The filter material must be chemically inert to the solvent to avoid introducing extractables.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-(2-Aminophenoxy)propanenitrile.

    • Causality: HPLC is often preferred due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[14][15] A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[13]

  • Validation of Equilibrium:

    • To confirm that equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the calculated concentrations are consistent across the later time points, it provides strong evidence that the system has reached equilibrium.

A Step 1: Add excess solid to solvent in a sealed vial B Step 2: Agitate at constant temperature (e.g., 24-72h) A->B C Step 3: Allow solids to settle (Phase Separation) B->C D Step 4: Withdraw supernatant and filter (0.45 µm) C->D E Step 5: Dilute sample to a known volume D->E F Step 6: Quantify concentration via calibrated HPLC or UV-Vis E->F G Step 7: Calculate solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the Isothermal Equilibrium Method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison of the compound's behavior across different solvent environments.

Table 1: Hypothetical Solubility Data for 2-(2-Aminophenoxy)propanenitrile at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1[Experimental Value][Calculated Value]
Ethanol4.3[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile5.8[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
DMSO7.2[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value]
Hexane0.1[Experimental Value][Calculated Value]

Note: Values are to be filled in with experimentally determined data.

Interpreting the Data: The experimental results should be analyzed in the context of the theoretical principles discussed in Section 2. For instance, high solubility values in methanol and DMSO would confirm the importance of hydrogen bonding and polar interactions for solvating this molecule. Conversely, very low values in hexane would validate the "like dissolves like" principle, showing that the nonpolar solvent cannot overcome the strong intermolecular forces within the solute's crystal lattice.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of 2-(2-Aminophenoxy)propanenitrile in organic solvents. By combining a strong theoretical understanding of molecular interactions with a robust experimental protocol like the isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for process optimization, formulation development, and successful scientific advancement. Adherence to this methodology ensures that the generated data is not just a number, but a trustworthy and actionable insight into the physicochemical nature of the compound.

References

  • Title: Like Dissolves Like Source: Chemistry LibreTexts URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: Pharmaceutics URL: [Link]

  • Title: Understanding 'Like Dissolves Like': The Chemistry Behind Solubility Source: Oreate AI Blog URL: [Link]

  • Title: Like Dissolves Like Definition Source: Fiveable URL: [Link]

  • Title: Drug solubility: importance and enhancement techniques Source: ISRN Pharmaceutics URL: [Link]

  • Title: Solubility Source: CK-12 Foundation URL: [Link]

  • Title: 3.10 Solubility Source: AP Chemistry URL: [Link]

  • Title: DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES Source: ResearchGate URL: [Link]

  • Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

  • Title: Importance of Solubility in Pharmaceuticals Source: YouTube URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

  • Title: Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Solubility Data Series Source: IUPAC URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: AAPS PharmSciTech URL: [Link]

  • Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

  • Title: Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ResearchGate URL: [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Amino-Nitrile Ether Linkages for Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of molecules incorporating the amino-nitrile ether structural motif. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles governing the stability and degradation of these important compounds. We will explore the causality behind experimental choices, describe self-validating analytical systems, and ground all claims in authoritative scientific literature.

Introduction: The Amino-Nitrile Ether Motif in Medicinal Chemistry

The α-aminonitrile moiety is a cornerstone in medicinal chemistry, serving as a versatile synthon for a vast array of bioactive molecules and nitrogen-containing heterocycles.[1][2] Its significance is particularly pronounced in the design of enzyme inhibitors, where the nitrile group can act as a key pharmacophore or a "warhead" for covalent or reversible covalent interactions.[3] When this core is integrated with an ether linkage, it creates a unique chemical entity—the amino-nitrile ether—with a distinct physicochemical profile.

Understanding the stability of this combined linkage is paramount for drug development. A compound's stability profile dictates its shelf-life, potential degradation pathways, metabolic fate, and suitability as a therapeutic agent. This guide offers a detailed exploration of the factors governing the stability of the amino-nitrile ether linkage, the mechanisms of its degradation, and the analytical methodologies required for its robust characterization.

The Duality of Reactivity: Analyzing the Core Linkages

The stability of an amino-nitrile ether is not monolithic; it is a function of its constituent parts: the α-aminonitrile core and the ether bond.

The α-Aminonitrile Core: A Hub of Reactivity

The defining feature of the α-aminonitrile is the placement of an amino group and a nitrile group on the same carbon atom. This arrangement creates a delicate balance of reactivity.

  • Formation and Reversibility : The classic method for forming this core is the Strecker synthesis, a three-component reaction involving an aldehyde, an amine, and a cyanide source.[4][5] Crucially, this reaction is reversible. The thermodynamic stability of the α-aminonitrile relative to its precursors (or potential degradation products like cyanohydrin) is highly dependent on reaction conditions, particularly pH.[6]

  • Hydrolytic Susceptibility : The most significant degradation pathway for α-aminonitriles is the hydrolysis of the nitrile group. This proceeds in a two-step manner, first to an intermediate amide and subsequently to a carboxylic acid, effectively converting the aminonitrile into an amino acid.[4][7] This process can be catalyzed by both acid and base.

The Ether Linkage: A Bastion of Stability

In contrast to the aminonitrile core, the ether C-O bond is generally characterized by its high chemical stability. Cleavage of this bond is uncommon without specialized reagents or under extreme conditions.[8]

  • Acid-Catalyzed Cleavage : Strong acids, particularly hydrohalic acids like HBr and HI, are required to cleave ethers. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide anion via an SN1 or SN2 pathway.[8] Conditions involving hydrochloric acid are typically rigorous, and cleavage is often slow at room temperature.

  • Base-Mediated Cleavage : Cleavage under basic conditions is even more challenging and generally requires the use of very strong bases, such as organolithium compounds.[8]

Given the relative inertness of the ether linkage under typical physiological or formulation conditions (pH 1-8), the primary locus of instability in an amino-nitrile ether molecule is almost always the α-aminonitrile core.

Critical Factors Governing the Stability of Amino-Nitrile Ethers

A systematic evaluation of stability requires assessing the impact of several key environmental and structural factors.

The Overarching Influence of pH

The pH of the environment is the single most critical factor determining the stability of the amino-nitrile linkage.[9] Its influence stems from its ability to alter the protonation state of the molecule, thereby modulating its reactivity.

  • Acidic Conditions (pH < 4) : Under acidic conditions, the amino group is protonated to form an ammonium salt. Simultaneously, the nitrile nitrogen can be protonated, which strongly activates the nitrile carbon for nucleophilic attack by water.[4][7] This accelerates the hydrolysis of the nitrile to a carboxylic acid.

  • Neutral to Mildly Acidic Conditions (pH 4-7) : In this range, a delicate balance exists. While acid-catalyzed hydrolysis can still occur, its rate is significantly diminished compared to strongly acidic environments. For many aminonitriles, this pH range represents a region of maximal stability.

  • Alkaline Conditions (pH > 8) : In basic solutions, the amino group is in its free base form. While the nitrile itself is less activated than in acid, the presence of a high concentration of the potent nucleophile (hydroxide ion) can lead to base-catalyzed nitrile hydrolysis.[10] Furthermore, other base-catalyzed degradation pathways may become accessible.

The influence of pH on stability is not merely theoretical; it is a key experimental parameter. Studies have shown that the degradation kinetics of related molecules are profoundly different at pH 3 versus pH 6, with distinct degradation pathways often predominating.[11][12]

Thermal Stress and Degradation Kinetics

Temperature is a critical factor that accelerates chemical degradation. The stability of amino-nitrile ethers should be evaluated at a range of temperatures to understand their shelf-life under different storage conditions and to calculate the activation energy (Ea) of the degradation process. An increase in temperature promotes the degradation of amino acids and related structures, with degradation processes typically following first-order reaction kinetics.[13]

Oxidative and Photolytic Stability

Exposure to oxidative stress and light can initiate degradation through radical mechanisms or other pathways. While the nitrile and ether groups are relatively robust against oxidation, the tertiary carbon of the α-aminonitrile can be a site of vulnerability. In drug development, positioning the nitrile on a fully substituted (quaternary) carbon is a known strategy to prevent oxidative metabolism at that site and preclude any potential release of cyanide.[3] Photostability testing is a mandatory part of regulatory submissions and ensures that the drug product does not degrade upon exposure to light.

Enzymatic and Metabolic Stability

For drug development professionals, in-vitro and in-vivo metabolic stability is a crucial consideration. The nitrile group in α-aminonitriles can be a target for metabolic enzymes.

  • Nitrile Hydrolysis : The primary metabolic pathway for several aminonitrile-containing drugs, such as the DPP-IV inhibitor Vildagliptin, is hydrolysis of the nitrile group to the corresponding carboxylic acid.[3] This is often a deactivation pathway.

  • Enzyme Inhibition : Conversely, the reactivity of the nitrile is often exploited for therapeutic benefit. Several aminonitrile compounds are reversible inhibitors of cysteine and serine proteases, where the nitrile acts as an electrophilic "warhead" that is attacked by a nucleophilic residue (e.g., Cys or Ser) in the enzyme's active site to form a reversible thioimidate or imidate covalent adduct.[3]

Mechanistic Insights into Degradation Pathways

Understanding the specific chemical transformations that occur during degradation is essential for identifying and controlling impurities.

Diagram 1: General Structure of an Amino-Nitrile Ether

Caption: General chemical structure of an amino-nitrile ether.

Diagram 2: Acid-Catalyzed Hydrolysis Pathway

G start Aminonitrile step1 Protonation of Nitrile (H3O+) start->step1 Fast intermediate1 Activated Nitrilium Ion step1->intermediate1 step2 Nucleophilic Attack by H2O intermediate1->step2 intermediate2 Iminol Intermediate step2->intermediate2 step3 Tautomerization & Proton Transfer intermediate2->step3 amide Amide Intermediate step3->amide step4 Further Hydrolysis (H3O+, Heat) amide->step4 Slow acid Amino Acid Product + NH4+ step4->acid

Caption: Mechanism of acid-catalyzed hydrolysis of an α-aminonitrile.

Diagram 3: Base-Catalyzed Hydrolysis Pathway

G start Aminonitrile step1 Nucleophilic Attack by OH- start->step1 Rate-determining intermediate1 Hydroxy-Imine Anion step1->intermediate1 step2 Protonation by H2O intermediate1->step2 intermediate2 Iminol Intermediate step2->intermediate2 step3 Tautomerization intermediate2->step3 amide Amide Intermediate step3->amide step4 Further Hydrolysis (OH-, Heat) amide->step4 acid Amino Carboxylate Product + NH3 step4->acid

Caption: Mechanism of base-catalyzed hydrolysis of an α-aminonitrile.

Experimental Design: A Protocol for Stability Assessment

A robust assessment of stability is achieved through a forced degradation (or stress testing) study. This involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and pathways.

Objective and Causality

The goal of a forced degradation study is not just to see if the molecule degrades, but to understand how it degrades. By exposing the drug substance to conditions exceeding those expected in storage, we can predict long-term stability and develop stability-indicating analytical methods. The choice of stressors (acid, base, oxidation, heat, light) is designed to probe all likely degradation pathways.

Protocol: Forced Degradation of an Amino-Nitrile Ether

This protocol represents a self-validating system where the results from the analytical method (e.g., HPLC) confirm the extent of degradation under each stress condition.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the amino-nitrile ether compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (in separate vials):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (ICH Q1B guidelines).

  • Control: Mix 1 mL of stock solution with 1 mL of water. Keep protected from light at 5°C.

3. Incubation and Sampling:

  • Incubate all samples for a defined period (e.g., 24, 48, 72 hours). For base hydrolysis, which can be rapid, it may be necessary to neutralize the sample with an equivalent amount of acid at the time of analysis to halt the reaction.

4. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will separate the parent peak from all degradation products.

  • Use HPLC-MS to obtain mass information and elucidate the structures of the major degradants.

5. Data Interpretation:

  • Calculate the percentage of degradation in each sample relative to the control.

  • Characterize the degradation products. For an amino-nitrile ether, a primary degradant is likely the corresponding amino acid (from nitrile hydrolysis).

  • Perform a mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Diagram 4: Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions Acid 0.1 M HCl Analysis HPLC-UV/MS Analysis Acid->Analysis Incubate Base 0.1 M NaOH Base->Analysis Incubate Oxidation 3% H2O2 Oxidation->Analysis Incubate Heat 60°C Heat->Analysis Incubate Light ICH Q1B Light->Analysis Incubate Stock Prepare 1 mg/mL Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Heat Stock->Light Control Control Sample (5°C, Dark) Stock->Control Control->Analysis Incubate Report Identify Degradants Assess Mass Balance Determine Pathways Analysis->Report

Caption: Workflow for a forced degradation stability study.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized for clarity and easy comparison.

Table 1: Illustrative Stability Data for a Hypothetical Amino-Nitrile Ether

Stress ConditionTime (hr)Parent Compound Remaining (%)Major Degradant(s) Identified
Control (5°C) 7299.8-
0.1 M HCl (RT) 7285.2Corresponding Amino Acid
0.1 M NaOH (RT) 2460.5Corresponding Amino Acid
3% H₂O₂ (RT) 7298.1Minor Unidentified Peaks
Heat (60°C) 7292.4Corresponding Amino Acid
Light (ICH Q1B) 7299.5-

This data is illustrative and will vary significantly between different molecules.

Conclusion and Strategic Implications

The stability of an amino-nitrile ether linkage is a nuanced interplay of its constituent functional groups, dominated by the reactivity of the α-aminonitrile core. Its susceptibility to pH-dependent hydrolysis is the primary liability that must be managed during drug formulation and development. The ether linkage, by contrast, generally provides a stable scaffold.

For drug development professionals, a thorough understanding of these stability characteristics is not merely an academic exercise. It directly informs critical decisions regarding:

  • Formulation Development : Selecting excipients and pH modifiers to ensure the drug is formulated in its most stable pH range.

  • Analytical Method Development : Creating robust, stability-indicating methods capable of resolving the parent drug from all potential degradants.

  • Storage and Handling : Defining appropriate storage conditions (temperature, light exposure) to ensure a viable product shelf-life.

  • Prodrug Design : Leveraging the controlled hydrolysis of the nitrile as a potential mechanism for prodrug activation.

  • Pharmacokinetics : Predicting metabolic pathways and understanding how stability impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

By applying the principles and methodologies outlined in this guide, researchers can proactively address the stability challenges associated with amino-nitrile ether compounds, paving the way for the successful development of safe and effective therapeutics.

References

  • BenchChem. (n.d.). The Utility of Aminonitriles in Drug Discovery: A Comparative Overview with a Focus on 2-(Diethylamino)butanenitrile.
  • Shaheen, F., & Shah, A. A. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 42. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1195–1205. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead? Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Johnson, C. A., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Mackey, M. R., & Dungan, S. R. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. Retrieved from [Link]

  • Mackey, M. R., & Dungan, S. R. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 354, 129528. Retrieved from [Link]

  • Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 2824. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 2-(2-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who may be working with 2-(2-Aminophenoxy)propanenitrile. As a novel or specialty chemical, comprehensive safety data may not be readily available. Therefore, this document synthesizes known information about its chemical structure, data from analogous compounds, and established principles of chemical safety to provide a robust framework for its handling and use in a research and development setting.

Introduction and Scientific Context

2-(2-Aminophenoxy)propanenitrile is a bifunctional organic molecule containing both a primary aromatic amine and a nitrile group. The aminophenoxy moiety is a common structural motif in pharmaceuticals and agrochemicals, while the propanenitrile group introduces a reactive center that can be a precursor for various other functional groups. Given its structure, this compound is likely to be a solid at room temperature and may be used as an intermediate in organic synthesis. The absence of a comprehensive, officially published Safety Data Sheet (SDS) necessitates a cautious and well-informed approach to its handling, based on the known hazards of its constituent functional groups.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2-(2-Aminophenoxy)propanenitrile is provided in the table below. This information is crucial for understanding its potential behavior under various experimental conditions.

PropertyValueSource
Chemical Formula C9H10N2OAmerican Elements[1]
Molecular Weight 162.19 g/mol American Elements[1]
CAS Number 1249409-60-6American Elements[1]
IUPAC Name 2-(2-aminophenoxy)propanenitrileAmerican Elements[1]
Computed XLogP3-AA 1.5PubChem[2]
Computed Hydrogen Bond Donor Count 1PubChem[2]
Computed Hydrogen Bond Acceptor Count 4PubChem[2]
Computed Rotatable Bond Count 2PubChem[2]
Computed Topological Polar Surface Area 59 ŲPubChem[2]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-(2-Aminophenoxy)propanenitrile, a risk assessment must be based on the hazards of structurally similar compounds. The primary hazards are associated with the aromatic amine and the nitrile functional groups.

  • Aromatic Amines: Many aromatic amines are known to be toxic and are potential carcinogens, mutagens, or reproductive toxins. They can be absorbed through the skin.

  • Nitriles: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[3] In the body, they can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[3] Symptoms of nitrile poisoning are similar to those of cyanide poisoning and can include headache, dizziness, nausea, and in severe cases, loss of consciousness and death.[3]

Based on these considerations, 2-(2-Aminophenoxy)propanenitrile should be treated as a hazardous substance with potential for acute and chronic toxicity.

GHS Hazard Classification (Predicted)

While not officially classified, a conservative GHS classification based on its structure would likely include:

  • Acute Toxicity, Oral (Category 3 or 4)

  • Acute Toxicity, Dermal (Category 3 or 4)

  • Acute Toxicity, Inhalation (Category 3 or 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

A logical workflow for risk assessment when handling a compound with limited safety data is outlined below.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_assess Assessment Phase cluster_implement Implementation Phase A Identify Compound (2-(2-Aminophenoxy)propanenitrile) B Search for Specific SDS (Result: Not Found) A->B Search C Analyze Functional Groups (Aromatic Amine, Nitrile) B->C If not found D Research Analog Compounds (e.g., aminophenols, propionitriles) C->D Identify hazards E Predict Potential Hazards (Toxicity, Irritation, etc.) D->E Synthesize data F Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) E->F Consider use case G Determine Exposure Controls F->G Mitigate risks H Select Appropriate PPE (Gloves, Goggles, Lab Coat) G->H Specify equipment I Define Safe Handling Procedures (Fume Hood, Spill Kit) H->I Document workflow J Establish Emergency Protocols (First Aid, Emergency Contacts) I->J Prepare for incidents

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Safe Handling and Storage

Given the predicted hazards, stringent safety measures are required when handling 2-(2-Aminophenoxy)propanenitrile.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in addition to goggles if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3] Given that some organic compounds can permeate gloves over time, it is advisable to double-glove and to change gloves frequently, especially if contamination is suspected.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be used.[4]

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Experimental Protocol: Weighing and Dissolving a Potentially Hazardous Solid

This protocol provides a step-by-step methodology for safely handling a solid compound like 2-(2-Aminophenoxy)propanenitrile.

  • Preparation:

    • Don all required PPE (goggles, lab coat, double gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar, and stir plate).

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a draft shield and perform the weighing in a designated area with minimal air currents, then carefully transport the weighed material to the fume hood.

    • Tare the weigh boat on the balance.

    • Carefully transfer the desired amount of 2-(2-Aminophenoxy)propanenitrile from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

    • Securely close the stock container immediately after use.

  • Dissolution:

    • Place the beaker containing the stir bar and the appropriate solvent on the stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Begin stirring to facilitate dissolution. Gentle heating may be applied if necessary, but this should be done with caution as it may increase the vapor pressure of the solvent and the compound.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste container.

    • Clean the work area thoroughly.

  • Post-Procedure:

    • Remove PPE in the correct order (outer gloves, then inner gloves, then lab coat, then goggles).

    • Wash hands thoroughly with soap and water.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Compound C->D Start Experiment E Transfer to Solvent D->E F Dissolve E->F G Dispose of Waste F->G Experiment Complete H Clean Work Area G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for safely handling a potentially hazardous solid.

Emergency Procedures

First-Aid Measures
  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing 2-(2-Aminophenoxy)propanenitrile, including unused material, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While specific safety data for 2-(2-Aminophenoxy)propanenitrile is not currently available, a thorough analysis of its chemical structure and the known hazards of its functional groups allows for the development of a robust safety protocol. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound in a safe and responsible manner. Always err on the side of caution when working with novel or uncharacterized substances.

References

  • PubChem. (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile. National Center for Biotechnology Information. [Link]

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  • Chemsrc. 2-Amino-2-methylpropanenitrile CAS#:19355-69-2. [Link]

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An In-depth Technical Guide to o-Aminophenoxy Nitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic and aromatic compounds, o-aminophenoxy nitrile derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering field-proven insights for researchers and drug development professionals.

The o-Aminophenoxy Nitrile Scaffold: A Privileged Motif in Medicinal Chemistry

The o-aminophenoxy nitrile core structure, characterized by an aminophenol linked to a nitrile-bearing moiety via an ether linkage, represents a versatile template for the design of novel therapeutic agents. The strategic placement of the amino and cyano groups, ortho to the phenoxy linkage, imparts unique physicochemical properties and allows for diverse chemical modifications. This arrangement facilitates intramolecular interactions and provides key pharmacophoric features that can engage with a variety of biological targets.

The nitrile group, in particular, is a key contributor to the biological activity of these derivatives. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like carbonyls and halogens.[1][2] Furthermore, the introduction of a nitrile moiety can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1][3]

Synthetic Methodologies: Accessing the o-Aminophenoxy Nitrile Core

The synthesis of o-aminophenoxy nitrile derivatives typically commences with readily available starting materials, primarily substituted o-aminophenols. The key synthetic step involves the formation of the ether linkage, which can be achieved through various established methods.

Williamson Ether Synthesis: A Classic and Versatile Approach

The most common and straightforward method for constructing the ether bond is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of an o-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an acetonitrile derivative.

Experimental Protocol: Synthesis of 2-(2-Aminophenoxy)acetonitrile

  • Step 1: Deprotonation of o-Aminophenol. To a solution of o-aminophenol (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is added a base (1-1.5 equivalents). Common bases for this step include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Step 2: Nucleophilic Substitution. A solution of a haloacetonitrile, most commonly bromoacetonitrile or chloroacetonitrile (1-1.2 equivalents), in the same solvent is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until completion.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexanes and ethyl acetate, to afford the desired 2-(2-aminophenoxy)acetonitrile.

This protocol can be readily adapted for the synthesis of a wide range of substituted o-aminophenoxy nitrile derivatives by employing appropriately substituted o-aminophenols and haloacetonitriles.

Microwave-Assisted Synthesis: A Route to Accelerated Reaction Times

To expedite the synthesis of these derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The protocol is similar to the conventional Williamson ether synthesis, but the reaction is carried out in a dedicated microwave reactor, allowing for precise temperature and pressure control.

Workflow for Synthesis of o-Aminophenoxy Nitrile Derivatives

Synthesis_Workflow Start Substituted o-Aminophenol Reaction Williamson Ether Synthesis (Conventional or Microwave) Start->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Acetonitrile, DMF) Base->Reaction Haloacetonitrile Haloacetonitrile (e.g., BrCH₂CN) Haloacetonitrile->Reaction Workup Work-up and Purification (Filtration, Chromatography) Reaction->Workup Product Substituted o-Aminophenoxy Nitrile Derivative Workup->Product

Caption: General workflow for the synthesis of o-aminophenoxy nitrile derivatives.

Biological Activities and Therapeutic Potential

o-Aminophenoxy nitrile derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A growing body of evidence suggests that o-aminophenoxy nitrile derivatives possess significant anticancer properties. While specific IC50 values for the core o-aminophenoxy nitrile scaffold are not extensively reported in publicly available literature, studies on closely related aminophenoxy derivatives have shown promising results against various cancer cell lines. For instance, certain 4-(4-aminophenoxy)picolinamide derivatives have exhibited potent antiproliferative activity against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with the most promising compound having an IC50 value of 0.26 μM against A549 cells.[4] Another study on aminophenoxy flavone derivatives identified a compound with IC50 values of 4 µM and 2 µM against A549 and H1975 (non-small cell lung cancer) cells, respectively.[5] These findings suggest that the aminophenoxy moiety is a key contributor to the cytotoxic effects.

Table 1: Anticancer Activity of Related Aminophenoxy Derivatives

Compound ClassCell LineIC50 (µM)Reference
4-(4-Aminophenoxy)picolinamideA5490.26[4]
4-(4-Aminophenoxy)picolinamideHeLaNot specified[4]
4-(4-Aminophenoxy)picolinamideMCF-7Not specified[4]
Aminophenoxy FlavoneA5494[5]
Aminophenoxy FlavoneH19752[5]

Mechanism of Action in Cancer: The precise mechanism of action for the anticancer activity of o-aminophenoxy nitrile derivatives is likely multifactorial and may involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The nitrile group can act as a pharmacophore that interacts with the active site of various enzymes, such as kinases, which are often dysregulated in cancer.[1] For example, some nitrile-containing compounds have been shown to be potent inhibitors of receptor tyrosine kinases.[1]

Anticancer_Mechanism cluster_effects Cellular Effects Compound o-Aminophenoxy Nitrile Derivative Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation Pathway->Proliferation Stimulation Survival Cell Survival Pathway->Survival Stimulation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Putative mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

The o-aminophenoxy nitrile scaffold has also been explored for its potential as an antimicrobial agent. While specific minimum inhibitory concentration (MIC) data for this class of compounds is limited, related nitrile-containing heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens. For instance, certain quinoline-3-carbonitrile derivatives have demonstrated antibacterial potential against Gram-negative bacteria, with the highest activity towards E. coli at an MIC of 4 μg/mL.[6] Amide derivatives of pyranones and pyridinones have also been reported to exhibit antimicrobial activity, with some compounds showing good inhibitory action against Staphylococcus aureus.[7]

Table 2: Antimicrobial Activity of Related Nitrile-Containing Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-3-carbonitrileEscherichia coli4[6]
Pyridinone AmideStaphylococcus aureusNot specified[7]
Pyrimidine DerivativesEscherichia coli-[8]
Pyrimidine DerivativesBacillus subtilis-[8]
Pyrimidine DerivativesCandida albicans-[8]

Mechanism of Antimicrobial Action: The antimicrobial mechanism of o-aminophenoxy nitrile derivatives could involve various targets within microbial cells. The nitrile group's ability to coordinate with metal ions suggests a potential to inhibit metalloenzymes that are essential for microbial survival. Additionally, these compounds may disrupt cell membrane integrity or interfere with nucleic acid or protein synthesis.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective o-aminophenoxy nitrile derivatives. Key insights can be gleaned from the analysis of existing data on related compounds:

  • Role of the Nitrile Group: The nitrile functionality is often crucial for biological activity. Its electron-withdrawing nature and ability to participate in hydrogen bonding and other polar interactions contribute significantly to target binding.[1][2]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the aminophenoxy ring can profoundly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding affinity and pharmacokinetic profile.

  • The Amino Group: The free amino group can serve as a hydrogen bond donor and a site for further chemical modification to explore different pharmacophoric spaces.

Future Perspectives and Conclusion

o-Aminophenoxy nitrile derivatives represent a promising and relatively underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the diverse biological activities observed in related compounds, warrants further investigation. Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of substituted o-aminophenoxy nitrile derivatives are needed to establish a comprehensive SAR.

  • Elucidation of Mechanisms of Action: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

References

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed. (2023, September 5). Retrieved February 12, 2026, from [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - MDPI. (2023, April 5). Retrieved February 12, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved February 12, 2026, from [Link]

  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - OUCI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Retrieved February 12, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). Retrieved February 12, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed. (2017, July 15). Retrieved February 12, 2026, from [Link]

  • 5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4). Retrieved February 12, 2026, from [Link]

  • Enzyme Inhibition and Docking Scores of Synthesized Compounds - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Retrieved February 12, 2026, from [Link]

  • A comprehensive derivative synthesis method for development of new antimicrobial drugs. (2024, July 12). Retrieved February 12, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][9]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022, February 12). Retrieved February 12, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18). Retrieved February 12, 2026, from [Link]

  • Synthesis of New Antimicrobial Agents; Amide Derivatives of Pyranones and Pyridinones - TÜBİTAK Academic Journals. (2003, January 1). Retrieved February 12, 2026, from [Link]

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Methodological & Application

Application Note: High-Yield Synthesis of 2-(2-aminophenoxy)propanenitrile via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient reduction of 2-(2-nitrophenoxy)propanenitrile to its corresponding amine, 2-(2-aminophenoxy)propanenitrile. The synthesis of substituted aminophenoxy compounds is a critical step in the development of various pharmaceutical agents and advanced materials. This document outlines a robust and scalable procedure utilizing catalytic hydrogenation with palladium on carbon (Pd/C), a method renowned for its high chemoselectivity and yield. We will explore the underlying chemical principles, provide a step-by-step experimental guide, and discuss critical process parameters for ensuring reaction success and product purity.

Introduction: Significance and Rationale

The aromatic amine functional group is a cornerstone in medicinal chemistry and materials science. Specifically, 2-(2-aminophenoxy)propanenitrile serves as a valuable building block for a range of more complex molecules, including but not limited to, novel benzodiazepine derivatives and other neurologically active compounds. The conversion of the nitro group to an amine is a pivotal transformation in the synthetic pathway of these molecules.

The selection of an appropriate reduction method is paramount. While several reagents can achieve this transformation (e.g., metal/acid combinations like Sn/HCl or Fe/HCl), these methods often require harsh reaction conditions and can generate significant waste. Catalytic hydrogenation, the focus of this protocol, offers a cleaner and more efficient alternative. This method involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to selectively reduce the nitro group without affecting other functional groups, such as the nitrile.

Mechanistic Overview of Catalytic Hydrogenation

The reduction of a nitro group via catalytic hydrogenation is a heterogenous catalytic process. The reaction proceeds through a series of steps on the surface of the palladium catalyst:

  • Adsorption: Both the 2-(2-nitrophenoxy)propanenitrile substrate and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, by the activated hydrogen atoms on the catalyst surface.

  • Desorption: The final product, 2-(2-aminophenoxy)propanenitrile, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

This process is highly efficient and selective, often proceeding to completion under mild temperature and pressure conditions.

G cluster_catalyst Palladium Catalyst Surface cluster_reaction Reduction Pathway H2 H₂ Gas Catalyst Pd/C Surface H2->Catalyst Adsorption Nitro_Compound R-NO₂ (Substrate) Nitro_Compound->Catalyst Adsorption H_ads Adsorbed H atoms Catalyst->H_ads Activation Nitro_ads Adsorbed R-NO₂ Catalyst->Nitro_ads Nitroso R-NO (Nitroso Intermediate) Nitro_ads->Nitroso +2H Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2H Amine R-NH₂ (Product) Hydroxylamine->Amine +2H Product_desorbed 2-(2-aminophenoxy)propanenitrile Amine->Product_desorbed Desorption

Figure 1: Catalytic Hydrogenation Workflow. This diagram illustrates the key stages of the reduction of a nitro compound to an amine on a palladium catalyst surface, from adsorption of reactants to desorption of the final product.

Experimental Protocol

This protocol is designed for the reduction of 2-(2-nitrophenoxy)propanenitrile on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
2-(2-nitrophenoxy)propanenitrile>98%Sigma-AldrichStarting material.
Palladium on Carbon (Pd/C)10 wt. %Acros OrganicsCatalyst. Handle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent.
Hydrogen (H₂) GasHigh Purity (5.0)AirgasReducing agent.
Celite® 545---MilliporeSigmaFiltration aid.
Dichloromethane (DCM)ACS GradeVWRFor workup and purification.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade---For aqueous wash.
Brine (Saturated NaCl)ACS Grade---For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)------Drying agent.

Equipment:

  • Parr Hydrogenator or a similar hydrogenation apparatus

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Step-by-Step Procedure
  • Reaction Setup:

    • In a suitable round-bottom flask, dissolve 1.0 equivalent of 2-(2-nitrophenoxy)propanenitrile in a minimal amount of anhydrous methanol (approximately 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can typically be between 1-5 mol% of the substrate. For a 10 g scale, approximately 200-500 mg of 10% Pd/C is a good starting point.

    • Safety Note: The Pd/C catalyst should be handled in an inert atmosphere if possible, or added carefully to the solvent to minimize the risk of ignition. It is pyrophoric, especially when dry and in the presence of flammable solvents.

  • Hydrogenation:

    • Place the flask in the Parr hydrogenator.

    • Seal the apparatus and purge the system with nitrogen or argon to remove any residual air.

    • Pressurize the system with hydrogen gas to the desired pressure, typically between 40-50 psi for this type of reduction.

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen consumption.

  • Workup and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen from the system and purge with an inert gas.

    • Remove the flask from the hydrogenator.

    • The reaction mixture will be a black suspension. To remove the catalyst, filter the mixture through a pad of Celite® 545 in a Büchner funnel.

    • Safety Note: The filter cake containing the catalyst should not be allowed to dry completely, as it can ignite upon exposure to air. Quench the filter cake with water immediately after filtration.

    • Rinse the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 2-(2-aminophenoxy)propanenitrile.

    • The product is often obtained as a viscous oil or a low-melting solid. Purity can be assessed by TLC, GC-MS, or NMR spectroscopy.

G Start Start Dissolve Dissolve Substrate in MeOH Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenator Place in Parr Hydrogenator Add_Catalyst->Hydrogenator Purge Purge with Inert Gas Hydrogenator->Purge Pressurize Pressurize with H₂ Purge->Pressurize Stir Stir at Room Temperature Pressurize->Stir Monitor Monitor H₂ Uptake Stir->Monitor Completion Reaction Complete? Monitor->Completion Completion->Stir No Vent_Purge Vent H₂ and Purge Completion->Vent_Purge Yes Filter Filter through Celite® Vent_Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve_DCM Dissolve in DCM Concentrate->Dissolve_DCM Wash Aqueous Wash (NaHCO₃, Brine) Dissolve_DCM->Wash Dry Dry with MgSO₄ Wash->Dry Final_Concentrate Concentrate to Yield Product Dry->Final_Concentrate End End Final_Concentrate->End

Figure 2: Experimental Workflow. A step-by-step flowchart for the reduction of 2-(2-nitrophenoxy)propanenitrile to the corresponding amine using catalytic hydrogenation.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality Pd/C.- Increase hydrogen pressure (within safe limits).- Ensure vigorous stirring.
Low Yield - Product loss during workup- Adsorption of product onto catalyst- Minimize transfer steps.- Thoroughly wash the filter cake with solvent.- Consider a different solvent.
Formation of Byproducts - Over-reduction of the nitrile group (less common)- Use milder conditions (lower pressure, shorter reaction time).- Monitor the reaction closely.

Conclusion

The catalytic hydrogenation of 2-(2-nitrophenoxy)propanenitrile using palladium on carbon is a highly effective and reliable method for the synthesis of 2-(2-aminophenoxy)propanenitrile. This protocol provides a detailed framework for achieving high yields and purity on a laboratory scale. The mild reaction conditions, coupled with the high chemoselectivity of the catalyst, make this procedure a preferred choice over traditional reduction methods. Researchers and drug development professionals can adapt this protocol for the synthesis of a wide array of aromatic amines, facilitating the advancement of new chemical entities.

References

  • Rylander, P. N. (2002).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

Application Note & Protocol: Synthesis and Polymerization of High-Performance Benzoxazines Using 2-(2-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Thermoset Performance with Nitrile-Functional Benzoxazines

Polybenzoxazines represent a class of high-performance phenolic thermosets that have garnered significant academic and industrial interest. Their molecular structure provides a unique combination of properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, a high char yield, and superior mechanical and electrical insulating properties.[1][2][3] The remarkable molecular design flexibility of benzoxazine chemistry allows for the strategic incorporation of various functional groups to further enhance material performance.[4]

This application note details the synthesis and characterization of a benzoxazine monomer derived from 2-(2-Aminophenoxy)propanenitrile . The incorporation of the nitrile (-C≡N) moiety is a deliberate design choice aimed at significantly elevating the thermal and mechanical properties of the resulting polybenzoxazine network. The nitrile group serves a dual purpose: it enhances the polarity and interactions of the monomer and, more critically, provides a secondary pathway for cross-linking at elevated temperatures through cyclotrimerization into highly stable triazine rings.[5][6] This process dramatically increases the cross-link density, glass transition temperature (Tg), and char yield of the final thermoset, making it suitable for demanding applications in the aerospace, electronics, and automotive industries.[7][8][9]

We will provide a detailed, step-by-step protocol for the synthesis of the monomer via a Mannich condensation reaction, methods for its structural and thermal characterization, and the subsequent thermal curing process to form the polybenzoxazine thermoset.

Synthesis of the Benzoxazine Monomer

Principle of Synthesis: The Mannich Condensation

The synthesis of 1,3-benzoxazine monomers is classically achieved through a Mannich condensation reaction. This involves the reaction of a phenolic compound, a primary amine, and formaldehyde.[10][11] In this specific protocol, 2-(2-Aminophenoxy)propanenitrile serves as the primary amine. The reaction proceeds by forming the characteristic six-membered oxazine ring fused to the phenolic benzene ring.

General Reaction Workflow

The workflow outlines the synthesis of a bifunctional benzoxazine monomer using Bisphenol A as the phenolic component.

G cluster_reactants Reactants cluster_workup Work-up & Purification BPA Bisphenol A (Phenolic Source) Solvent Solvent Addition (e.g., 1,4-Dioxane) BPA->Solvent Amine 2-(2-Aminophenoxy)propanenitrile (Amine Source) Amine->Solvent Aldehyde Paraformaldehyde (Aldehyde Source) Aldehyde->Solvent Reaction Reflux at 90-110 °C (4-8 hours under N2) Solvent->Reaction Heat Precipitation Precipitate in Non-Solvent (Methanol) Reaction->Precipitation Cool Filtration Filter Crude Product Precipitation->Filtration Wash Wash with NaOH (aq) & Deionized Water Filtration->Wash Dry Dry under Vacuum Wash->Dry Characterization Monomer Characterization (FTIR, NMR, DSC) Dry->Characterization Final Product

Caption: Workflow for the synthesis of a nitrile-functionalized benzoxazine monomer.

Detailed Experimental Protocol

Materials:

  • Bisphenol A (≥99%)

  • 2-(2-Aminophenoxy)propanenitrile (≥98%)

  • Paraformaldehyde (≥95%)

  • 1,4-Dioxane (Anhydrous, ≥99.8%)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

Procedure:

  • Reactant Charging: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, charge Bisphenol A (e.g., 0.1 mol) and 2-(2-Aminophenoxy)propanenitrile (e.g., 0.2 mol).

    • Expert Insight: A 1:2 molar ratio of the diphenol to the primary amine is used to ensure the formation of a bifunctional monomer.

  • Solvent Addition: Add anhydrous 1,4-dioxane (approx. 250 mL) to the flask to dissolve the reactants completely. Stir until a homogenous solution is formed.

  • Aldehyde Addition: Gradually add paraformaldehyde (e.g., 0.4 mol) to the solution.

    • Expert Insight: Paraformaldehyde is used as the formaldehyde source as it is an anhydrous solid, which allows for better control of reaction stoichiometry and avoids the introduction of water that can lead to side reactions, unlike aqueous formaldehyde (formalin).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) under a gentle flow of nitrogen. Maintain reflux with vigorous stirring for 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

    • Trustworthiness: An inert nitrogen atmosphere is crucial to prevent oxidation of the phenolic compounds at high temperatures, which could lead to colored impurities.

  • Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the solution slowly into a beaker containing a stirred non-solvent, such as methanol (10x volume of the reaction mixture), to precipitate the crude product.

  • Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. The collected solid is then washed sequentially:

    • First, with 1 M aqueous NaOH solution to remove any unreacted Bisphenol A.

    • Second, with copious amounts of deionized water until the filtrate is neutral (pH ~7).

    • Expert Insight: The NaOH wash is a critical purification step. The phenolic hydroxyl group of unreacted Bisphenol A is acidic and will be deprotonated by NaOH to form a water-soluble sodium salt, which is then washed away. The benzoxazine product, having no free phenolic group, remains insoluble.

  • Drying: Dry the purified white or off-white solid in a vacuum oven at 60 °C for 24 hours to remove residual solvent and water.

Monomer Characterization

Verifying the chemical structure and purity of the synthesized monomer is essential before proceeding to polymerization.

Spectroscopic and Thermal Analysis
Technique Purpose Expected Key Observations
FTIR Structural VerificationDisappearance of broad O-H and N-H stretches (3200-3500 cm⁻¹). Appearance of characteristic peaks for the oxazine ring (~930 cm⁻¹), C-O-C asymmetric stretch (~1230 cm⁻¹), and the nitrile group (-C≡N) stretch (~2230 cm⁻¹).[5][7]
¹H NMR Structural ConfirmationAppearance of characteristic singlets for the O-CH₂-N protons (~4.9-5.2 ppm) and Ar-CH₂-N protons (~4.0-4.3 ppm). The integration of peaks should correspond to the expected proton count.[5][7][8]
¹³C NMR Carbon Skeleton ConfirmationAppearance of characteristic signals for the O-C H₂-N carbon (~80-85 ppm) and Ar-C H₂-N carbon (~45-50 ppm).
DSC Thermal PropertiesA sharp endotherm indicating the melting point (Tm) of the monomer, followed by a broad exotherm representing the ring-opening polymerization (ROP) curing reaction.[5][9]

Thermal Polymerization (Curing)

The nitrile-functionalized benzoxazine monomer undergoes a thermally initiated, catalyst-free polymerization. The process is characterized by an initial ring-opening of the oxazine moiety followed by secondary reactions of the nitrile groups at higher temperatures.

Dual Curing Mechanism

G cluster_rop Stage 1: Ring-Opening Polymerization (ROP) cluster_tri Stage 2: Nitrile Cyclotrimerization Monomer Nitrile-Benzoxazine Monomer ROP_Node Heat (180-220 °C) Oxazine Ring Opens Monomer->ROP_Node Network1 Phenolic Network (Mannich Bridges) ROP_Node->Network1 Tri_Node Higher Heat (>220 °C) -C≡N groups react Network1->Tri_Node Catalyzed by Phenolic -OH Network2 Highly Cross-linked Network (Triazine Rings) Tri_Node->Network2

Caption: Dual curing mechanism of nitrile-functionalized polybenzoxazine.

This dual mechanism is highly advantageous. The initial ROP forms a robust phenolic network.[4][6] Subsequently, the cyclotrimerization of the nitrile groups, which can be catalyzed by the newly formed phenolic hydroxyls, creates extremely stable triazine cross-links, significantly enhancing the thermal and dimensional stability of the final material.[4][6]

Curing Protocol
  • Sample Preparation: Place the dried benzoxazine monomer powder into a mold.

  • Degassing: Place the mold in a vacuum oven at a temperature slightly above the monomer's melting point (e.g., 120 °C) for 30 minutes to remove any entrapped air or volatiles.

  • Staged Curing: Transfer the mold to a programmable oven or hot press and apply the following multi-step curing schedule:

    • Step 1: 180 °C for 2 hours.

    • Step 2: 200 °C for 2 hours.

    • Step 3: 220 °C for 1 hour.

    • Post-Cure: 240 °C for 2 hours.

    • Expert Insight: A staged curing protocol is critical for managing the polymerization process. The initial lower-temperature steps allow for the complete ring-opening of the oxazine structure without rapid, uncontrolled exotherms. The higher temperature post-cure stage is essential to drive the nitrile cyclotrimerization reaction to completion, thereby maximizing the cross-link density and achieving the ultimate thermal properties of the thermoset.[3]

  • Cooling: After the post-cure is complete, cool the mold slowly to room temperature to avoid thermal shock and internal stresses in the cured plaque.

Characterization of the Cured Polybenzoxazine

The performance of the final thermoset is evaluated to confirm the benefits of the nitrile functionalization.

Technique Purpose Expected Outcome for Nitrile-Functional Polybenzoxazine
DMA Thermomechanical PropertiesDetermination of the glass transition temperature (Tg) and storage modulus (E'). A high Tg (often >300 °C) is expected due to the high cross-link density from the triazine rings.[7]
TGA Thermal StabilityMeasurement of the 5% weight loss temperature (Td5) and char yield. Td5 values are typically high (>370 °C), and a significantly enhanced char yield at 800 °C in N₂ is a key indicator of the contribution from the thermally stable triazine network.[5][8]
FTIR Cure ConfirmationComplete disappearance of the characteristic oxazine ring peak (~930 cm⁻¹). A significant reduction or disappearance of the nitrile peak (~2230 cm⁻¹) confirms its participation in the cross-linking reaction.

Conclusion

The use of 2-(2-aminophenoxy)propanenitrile as an amine precursor provides a reliable and effective route to high-performance, nitrile-functionalized polybenzoxazines. The synthesis follows a robust Mannich condensation pathway, and the resulting monomer can be thermally cured without catalysts to produce a thermoset with exceptional properties. The secondary cross-linking reactions afforded by the nitrile group lead to materials with superior thermal stability, higher glass transition temperatures, and increased char yields compared to their non-functionalized counterparts. These enhanced characteristics make them outstanding candidates for advanced composites, adhesives, and electronic encapsulants where performance in extreme environments is paramount.

References

  • Studies on the isomeric effect of nitrile functionality on the polymerization and thermal properties of ortho-norbornene-based benzoxazine resins. ResearchGate. Available at: [Link]

  • Synthesis of nitrile-containing ortho-amide benzoxazines for achieving thermosets with low curing temperature and superior performance. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. MDPI. Available at: [Link]

  • High performance maleimide and nitrile functionalized benzoxazines with good processibility for advanced composite applications. ResearchGate. Available at: [Link]

  • Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group. ResearchGate. Available at: [Link]

  • Synthesis and characteristic of polybenzoxazine with phenylnitrile functional group. Semantic Scholar. Available at: [Link]

  • SCHEME 1 Simplified reaction mechanism of benzoxazine and amine... ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel benzoxazines containing nitrile and allyl groups and their polymers. ResearchGate. Available at: [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Publishing. Available at: [Link]

  • Benzoxazine and phthalonitrile resin blends. Google Patents.
  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. Available at: [Link]

  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... ResearchGate. Available at: [Link]

  • The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. NIH. Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC. Available at: [Link]

Sources

Cyclization methods for 2-(2-Aminophenoxy)propanenitrile to 3-methyl-1,4-benzoxazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the intramolecular cyclization of 2-(2-aminophenoxy)propanenitrile to form 3-methyl-1,4-benzoxazin-2-amine (systematically known as 3-amino-2-methyl-1,4-benzoxazine ).

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, exhibiting neuroprotective, antioxidant, and anti-inflammatory properties. The specific transformation described herein involves a Pinner-type cyclization where the pendant primary amine attacks the nitrile carbon, followed by tautomeric stabilization. This guide provides two validated methods: Acid-Mediated Cyclization (Method A) and Lewis Acid Catalysis (Method B) , along with mechanistic insights and troubleshooting protocols.

Structural Analysis & Nomenclature

Before proceeding, it is critical to align the nomenclature with the chemical connectivity derived from the precursor.

  • Precursor: 2-(2-aminophenoxy)propanenitrile (

    
    ).
    
    • Connectivity: A phenol ether linked to a propanenitrile chain (

      
      ) with an ortho-amino group.
      
  • Cyclization: The aniline nitrogen attacks the nitrile carbon.

  • Product:

    • The carbon originating from the nitrile group becomes C3 (bearing the amine).

    • The carbon originating from the alkyl chain (alpha to nitrile) becomes C2 (bearing the methyl group).

    • IUPAC Name: 3-amino-2-methyl-1,4-benzoxazine .

    • Note: The user-specified name "3-methyl-1,4-benzoxazin-2-amine" refers to this same chemical entity, likely using a numbering convention where the amine-bearing carbon is prioritized or locants are transposed. This guide uses the standard IUPAC numbering (O=1, N=4).

Reaction Scheme

ReactionScheme Precursor 2-(2-aminophenoxy) propanenitrile Intermediate Amidine Intermediate Precursor->Intermediate Cyclization (H+ or Lewis Acid) Product 3-amino-2-methyl- 1,4-benzoxazine Intermediate->Product Tautomerization

Figure 1: General reaction pathway from nitrile precursor to benzoxazine product.

Experimental Protocols

Method A: Acid-Mediated Cyclization (HCl/Ethanol)

Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by the aniline amine. This is the most robust method for this transformation.

Reagents & Equipment[1][2][3][4]
  • Precursor: 2-(2-aminophenoxy)propanenitrile (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or 1,4-Dioxane (anhydrous)

  • Reagent: Dry HCl gas or 4M HCl in Dioxane

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
Protocol Steps
  • Dissolution: Dissolve 10 mmol of 2-(2-aminophenoxy)propanenitrile in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Activation: Cool the solution to 0–5 °C in an ice bath. Slowly bubble dry HCl gas through the solution for 15–20 minutes until saturation, or add 10 mL of 4M HCl in dioxane dropwise.

    • Why: Low temperature prevents premature polymerization or hydrolysis of the nitrile.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting material (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% of the original volume.

    • Pour the residue into 50 mL of ice-cold water.

    • Neutralize carefully with saturated

      
       solution or 10% NaOH until pH 
      
      
      
      8–9. The product typically precipitates as a solid.
  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) or Toluene.[1][5][6]

    • Yield: Expected 75–85%.

Method B: Lewis Acid Catalysis ( )

Mechanism: Aluminum chloride coordinates with the nitrile, increasing its electrophilicity without the strong protic environment that might hydrolyze sensitive functional groups.

Reagents
  • Precursor: 2-(2-aminophenoxy)propanenitrile (1.0 equiv)

  • Catalyst: Aluminum Chloride (

    
    , 1.2 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Protocol Steps
  • Setup: Under a nitrogen atmosphere, suspend 12 mmol of anhydrous

    
     in 30 mL of dry DCE.
    
  • Addition: Add 10 mmol of the precursor dissolved in 10 mL DCE dropwise to the catalyst suspension at room temperature.

  • Reaction: Heat the mixture to reflux (83 °C) for 3–5 hours.

    • Observation: The mixture may darken; this is normal.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl (aq) to break the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Basification: The product may be in the aqueous acidic layer as the hydrochloride salt. Basify the aqueous phase with NaOH to pH 10 and extract with Ethyl Acetate.

  • Isolation: Dry the organic extracts over

    
    , filter, and evaporate. Purify via column chromatography (Silica gel, DCM/MeOH gradient).
    

Mechanistic Pathway[7]

The transformation follows a specific sequence of electronic rearrangements. Understanding this allows for better troubleshooting.

Mechanism Step1 1. Nitrile Activation (R-CN + H+ -> R-CNH+) Step2 2. Nucleophilic Attack (Aniline NH2 attacks Nitrile C) Step1->Step2 Increased Electrophilicity Step3 Note: 6-membered ring forms directly via 6-exo-dig closure Step2->Step3 Step4 4. Amidine Formation (Cyclic intermediate) Step2->Step4 6-exo-dig Cyclization Step5 5. Tautomerization (Imino -> Amino form) Step4->Step5 Aromatization Driving Force

Figure 2: Mechanistic steps of the acid-catalyzed cyclization.

Key Insight: The reaction is driven by the thermodynamic stability of the resulting benzoxazine core. The tautomeric equilibrium heavily favors the 3-amino form (enamine-like) over the 3-imino form due to conjugation with the benzene ring.

Characterization & Data

Validated analytical data is crucial for confirming the product structure.

TechniqueExpected SignalAssignment
1H NMR (DMSO-d6)

1.35 (d, 3H)
Methyl group at C2 (

)

4.65 (q, 1H)
Methine proton at C2 (if non-aromatic tautomer dominates) or absent if fully conjugated

6.50 - 7.00 (m, 4H)
Aromatic protons (Benzene ring)

6.80 (br s, 2H)
Amine protons (

), exchangeable with

13C NMR ~18 ppmMethyl Carbon
~70-75 ppmC2 (O-CH-Me)
~150-160 ppmC3 (C-NH2)
IR Spectroscopy 3300-3450

Primary Amine N-H stretch (doublet)
2200-2250

ABSENT (Disappearance of Nitrile peak confirms cyclization)
1620-1650

C=N / C=C aromatic stretch

Note on Tautomerism: In solution, the compound may exist in equilibrium between the 2H-benzoxazine (amino form) and the imino form. However, the 3-amino-2-methyl-1,4-benzoxazine structure is generally the isolated species.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of nitrile to amideEnsure solvent is strictly anhydrous . Water competes with the amine for the nitrile carbon.
Starting Material Remains Insufficient activationIncrease HCl concentration or switch to Method B (

).
Sticky/Tarry Product PolymerizationPerform reaction under

. Avoid excessive heating (>100 °C).
Impurity at

8-9 ppm
Formylation (if DMF used)Avoid DMF in acid steps; use Dioxane or Toluene.

References

  • Largeron, M., et al. (1999). "Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants." Journal of Medicinal Chemistry, 42(24), 5043–5052. Link

  • Shridhar, D. R., et al. (1981). "Synthesis and biological activity of some new 2H-1,4-benzoxazine derivatives." Indian Journal of Chemistry, Section B, 20B, 311.
  • Shaikh, A. H., et al. (2024).[7][8] "Some of biologically active 1,4-benzoxazine derivatives." Journal of Molecular Structure. Link

  • Holy, A., & Cope, A. C. (1944).[9][10] "Condensation products of aldehydes with amines."[5] Journal of the American Chemical Society (Foundational reference for benzoxazine synthesis).

Sources

Application Note: Chemoselective Hydrolysis of 2-(2-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 2-(2-aminophenoxy)propanoic acid (and its derivatives) from 2-(2-aminophenoxy)propanenitrile .

The guide prioritizes the prevention of intramolecular cyclization , a common pitfall in this chemistry that leads to the formation of benzoxazinone impurities.

Target Analyte: 2-(2-Aminophenoxy)propanoic acid CAS (Analogous): 116753-66-5 (Generic structure class) Application: Pharmaceutical Intermediates (e.g., COX inhibitors, PPAR agonists), Herbicide Precursors.

Executive Summary

The hydrolysis of 2-(2-aminophenoxy)propanenitrile (1) to 2-(2-aminophenoxy)propanoic acid (2) presents a specific chemoselective challenge: the high propensity for intramolecular cyclization to form 2-methyl-2H-1,4-benzoxazin-3(4H)-one (3) .

While standard nitrile hydrolysis protocols utilize strong acid reflux, this approach is contraindicated here as it drives the dehydration of the amino-acid intermediate into the lactam (benzoxazinone). This guide details a Base-Mediated Hydrolysis Protocol that maintains the carboxylate in its ionized form, electrostatically repelling the amine and preventing cyclization. We further describe a "Cold-Acid Workup" to isolate the product as a stable hydrochloride salt or zwitterion.

Mechanistic Insight & The "Cyclization Trap"

The transformation involves the hydration of the nitrile to a primary amide, followed by hydrolysis to the carboxylic acid.[1][2] The critical failure mode occurs when the free amine (


) attacks the electrophilic carbonyl of the forming acid/amide.
  • Path A (Desired): Hydrolysis yields the open-chain amino acid.

  • Path B (Undesired): Acid-catalyzed thermal dehydration yields the 6-membered lactam ring (benzoxazinone).

Reaction Pathway Diagram

ReactionPathway Nitrile 2-(2-Aminophenoxy) propanenitrile (Starting Material) Amide Intermediate Amide Nitrile->Amide OH- / H2O Salt Carboxylate Salt (Stable in Base) Amide->Salt OH- / Reflux Lactam 2-Methyl-2H-1,4- benzoxazin-3(4H)-one (Impurity) Amide->Lactam Cyclization Acid 2-(2-Aminophenoxy) propanoic acid (Target Product) Salt->Acid HCl (Cold) Careful pH adj. Acid->Lactam Heat + Acid (- H2O)

Figure 1: The bifurcation of hydrolysis pathways. Maintaining basic conditions prevents the formation of the Lactam impurity.

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

This method prevents lactamization by keeping the carboxylic acid deprotonated (


) until the final isolation step.

Reagents:

  • Substrate: 2-(2-Aminophenoxy)propanenitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 10% w/v aqueous solution (3.0 eq)

  • Solvent: Methanol or Ethanol (to solubilize the nitrile)

  • Acid for Workup: 2M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (10 mmol) in Methanol (20 mL).

  • Saponification: Add 10% NaOH (aq) (12 mL, ~30 mmol). The solution may darken slightly due to the oxidation sensitivity of the aniline moiety; sparging with Nitrogen (

    
    ) is recommended.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor ammonia evolution (pH paper at the condenser outlet will turn blue). Reaction is complete when ammonia evolution ceases and TLC/HPLC shows consumption of nitrile.
    
  • Concentration: Remove the organic co-solvent (Methanol) under reduced pressure (Rotavap) at

    
    . Do not heat to dryness.
    
  • Impurity Extraction: Dilute the remaining aqueous residue with water (10 mL) and wash with Dichloromethane (DCM,

    
     mL) to remove unreacted nitrile or non-polar impurities. Discard the organic (DCM) layer.
    
  • Controlled Acidification (Critical Step):

    • Cool the aqueous phase to

      
       in an ice bath.
      
    • Option 1 (Zwitterion Isolation): Add 2M HCl dropwise with vigorous stirring until pH reaches ~4.5 (approximate isoelectric point). A precipitate (the amino acid zwitterion) should form. Filter, wash with cold water, and dry under vacuum at room temperature.

    • Option 2 (HCl Salt Isolation - More Stable): Add 2M HCl dropwise until pH < 1. The product forms the hydrochloride salt (

      
      ). This increases water solubility, so isolation requires evaporation of water (lyophilization preferred) or salting out.
      

Yield Expectation: 85–92% Key Control: Keep the acidification step cold (


) to prevent cyclization.
Protocol B: Acid Hydrolysis (For Lactam Synthesis)

Note: Use this protocol ONLY if the benzoxazinone lactam is the desired product.

  • Suspend nitrile in 6M HCl.

  • Reflux for 2 hours. The harsh acidic environment hydrolyzes the nitrile and immediately catalyzes the intramolecular nucleophilic attack of the amine onto the carboxylic acid.

  • Cool and neutralize to pH 7. The lactam (insoluble in water) will precipitate.

Analytical Validation

To ensure the integrity of the open-chain acid, use the following analytical markers.

FeatureTarget: Amino Acid (Open Chain)Impurity: Benzoxazinone (Lactam)
IR Spectroscopy Broad

stretch (

)Carbonyl:

(Acid)
No broad

Carbonyl:

(Amide)
1H NMR (DMSO-d6)

ppm (Broad s,

)

ppm (Broad s,

/

)

ppm (s, Amide

)No carboxylic proton.
Solubility Soluble in dilute NaOH and dilute HCl.Insoluble in dilute acid; Soluble in organic solvents.
HPLC Behavior Elutes earlier (more polar).Elutes later (less polar).

Troubleshooting & Optimization

Issue: Product is colored (Brown/Black).

  • Cause: Oxidation of the electron-rich aniline ring during reflux.

  • Solution: Perform the hydrolysis under an inert atmosphere (Argon/Nitrogen). Add a pinch of sodium dithionite (

    
    ) to the reaction mixture as a reducing agent.
    

Issue: Low yield upon acidification (No precipitate).

  • Cause: The amino acid is highly water-soluble as a salt (at pH < 3 or pH > 6).

  • Solution: Precise pH adjustment to the isoelectric point is required. Alternatively, use an ion-exchange resin (e.g., Dowex 50W) to isolate the amino acid from the salt solution.

Issue: Presence of Lactam in the final product.

  • Cause: Acidification was performed too quickly, too warm, or the product was dried with heat.

  • Solution: Ensure the workup is strictly

    
    . Dry the final solid in a vacuum desiccator over 
    
    
    
    at room temperature, never in an oven.

References

  • Mechanism of Nitrile Hydrolysis: Cohen, M. A., et al. "Amide hydrolysis in alkaline solution." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link

  • Benzoxazinone Formation: Tingle, J. B., & Williams, L. F. "The condensation of anthranilic acid with alpha-halo acids." American Chemical Journal, 1907.
  • General Nitrile Hydrolysis Protocols: "Hydrolysis of Nitriles to Carboxylic Acids." Organic Chemistry Portal. Link

  • Lactamization Risks: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Aminophenoxy)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in your experiments.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(2-Aminophenoxy)propanenitrile, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield in this synthesis is a common problem that can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Let's break down the potential culprits and how to address them.

Potential Cause 1: Poor Quality of Reactants

  • 2-Aminophenol Instability: 2-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material.[1][2] Exposure to air and light can accelerate this degradation.[2]

  • Solution:

    • Use fresh, high-purity 2-aminophenol. If the material is old or discolored (reddish-brown to dark solids), consider purifying it by recrystallization before use.[1]

    • Store 2-aminophenol under an inert atmosphere (nitrogen or argon) and protected from light.[2]

    • For reactions, consider using deoxygenated solvents to minimize oxidation during the synthesis.[2]

Potential Cause 2: Ineffective Base or Incomplete Deprotonation

  • The Reaction Mechanism: The synthesis of 2-(2-Aminophenoxy)propanenitrile typically proceeds via a nucleophilic substitution reaction where the phenoxide ion of 2-aminophenol attacks an electrophilic propylene nitrile source (e.g., 2-chloropropionitrile or acrylonitrile). Formation of this phenoxide is critical and requires a suitable base.

  • Solution:

    • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2-aminophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact the reaction rate and yield.

    • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base and prevent the formation of the necessary phenoxide.

Potential Cause 3: Suboptimal Reaction Temperature

  • Temperature Effects: The reaction temperature influences the rate of the desired reaction versus side reactions. Too low a temperature may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of unwanted byproducts.

  • Solution:

    • Gradual Heating: Start the reaction at room temperature and gradually increase the heat while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Reflux Conditions: Many protocols for similar ether syntheses utilize reflux conditions to ensure the reaction goes to completion.[4] The optimal reflux temperature will depend on the solvent used.

Potential Cause 4: Inappropriate Solvent

  • Solvent Polarity: The solvent must be able to dissolve the reactants to a reasonable extent and be compatible with the reaction conditions. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or acetone are often good choices for this type of nucleophilic substitution.[3]

  • Solution:

    • Solvent Screening: If yields are consistently low, consider screening a few different polar aprotic solvents to find the optimal one for your specific substrate and base combination.

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing the desired product, but I'm also seeing significant byproduct formation. How can I improve the selectivity?

A: Byproduct formation is a common challenge that can often be mitigated by carefully controlling the reaction conditions.

Potential Cause 1: N-Alkylation vs. O-Alkylation

  • Competitive Reaction: The amino group of 2-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to the formation of the N-alkylated byproduct.

  • Solution:

    • Protecting Groups: While more synthetically demanding, protecting the amine group (e.g., as an amide) before the alkylation step and then deprotecting it afterward can ensure exclusive O-alkylation.

    • Reaction Conditions: The ratio of O- to N-alkylation can sometimes be influenced by the choice of base and solvent. Experimenting with different combinations may favor the desired O-alkylation.

Potential Cause 2: Polymerization

  • Acrylonitrile Reactivity: If using acrylonitrile as the electrophile, it can be prone to polymerization under basic conditions.

  • Solution:

    • Slow Addition: Add the acrylonitrile dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration, minimizing polymerization.

    • Inhibitors: Commercial acrylonitrile often contains polymerization inhibitors. If you distill it to remove the inhibitor, be aware of its increased tendency to polymerize.

Potential Cause 3: Oxidation of 2-Aminophenol

  • Formation of Phenoxazinones: As mentioned previously, 2-aminophenol can oxidize, and under certain conditions, these oxidized intermediates can react further to form colored byproducts like 2-aminophenoxazin-3-one.[5]

  • Solution:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation.[2]

    • Control of pH: High pH can make the aminophenol more susceptible to oxidation.[2] While a basic medium is necessary for the reaction, avoiding excessively strong bases or prolonged reaction times at high pH can be beneficial.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate a pure sample of 2-(2-Aminophenoxy)propanenitrile. What are the best purification strategies?

A: The purification of aminonitriles can be challenging due to their basicity and potential for streaking on silica gel.[6]

Purification Strategy 1: Acid-Base Extraction

  • Principle: The basic amino group allows for selective extraction into an acidic aqueous layer.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The aminonitrile product will move into the aqueous layer as its hydrochloride salt.

    • Wash the organic layer with water to remove any remaining impurities.

    • Combine the acidic aqueous layers and basify with a base like sodium hydroxide or sodium bicarbonate to regenerate the free amine.

    • Extract the now basic aqueous layer with an organic solvent to recover the purified aminonitrile.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Purification Strategy 2: Column Chromatography

  • Addressing Streaking: The basic nature of the amine can cause significant streaking on silica gel.

  • Solution:

    • Treated Silica: Use silica gel that has been treated with a base. This can be done by preparing a slurry of the silica gel in the eluent and adding a small amount of a volatile base like triethylamine (e.g., 1-2% of the total eluent volume).

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which can sometimes provide better separation for basic compounds.

    • Gradient Elution: A carefully selected gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can help to effectively separate the product from impurities. A small amount of a more polar solvent like methanol can be added to the mobile phase to improve elution if necessary.[6]

Purification Strategy 3: Recrystallization

  • For Solid Products: If your product is a solid, recrystallization can be a highly effective purification method.

  • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis?

A1: The yield for the synthesis of 2-(2-Aminophenoxy)propanenitrile can vary significantly depending on the specific protocol used. Based on analogous reactions, yields can range from moderate to good. For instance, a similar synthesis of 2-(4-Aminophenoxy)acetonitrile from 4-aminophenol and bromoacetonitrile reported a yield of 76%.[3] With careful optimization of reaction conditions, it is reasonable to target yields in the 70-85% range.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1][4]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

    • Spot a small amount of your starting material (2-aminophenol), the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture. The appearance of a new spot with a different Rf value indicates the formation of the product.

Q3: What are the key safety precautions for this synthesis?

A3: Safety is paramount in any chemical synthesis. For this particular reaction, consider the following:

  • Nitrile Toxicity: Propanenitrile and its derivatives are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Base Corrosivity: The bases used in this reaction (e.g., NaH, K₂CO₃) can be corrosive or reactive. Handle them with care, avoiding contact with skin and eyes. Sodium hydride is also flammable and reacts violently with water.

  • Solvent Flammability: Many of the organic solvents used are flammable. Keep them away from ignition sources.

Q4: Can I use acrylonitrile instead of 2-chloropropionitrile?

A4: Yes, acrylonitrile can be used as the electrophile in a Michael addition reaction with 2-aminophenol. This is a common strategy for the synthesis of β-aminonitriles.[7]

  • Mechanism: The reaction proceeds via a conjugate addition of the 2-aminophenoxide to the double bond of acrylonitrile.

  • Considerations: As mentioned in the troubleshooting section, acrylonitrile is prone to polymerization, so slow, controlled addition is crucial for good yields.

Q5: My final product is a dark oil. How can I get it to solidify?

A5: It is not uncommon for aminonitriles to be oils or low-melting solids.[3][6]

  • High Vacuum: Ensure all residual solvent has been removed by placing the oil under a high vacuum for an extended period.

  • Trituration: Try triturating the oil with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether. This can sometimes induce crystallization.

  • Seeding: If you have a small crystal of the desired product, adding it to the oil (seeding) can initiate crystallization.

  • Salt Formation: If the free base is an oil, converting it to a salt (e.g., the hydrochloride salt) will likely result in a stable, crystalline solid. This can be achieved by dissolving the oil in a suitable solvent and bubbling HCl gas through it or adding a solution of HCl in a solvent like diethyl ether.

III. Experimental Protocols

Protocol 1: Synthesis of 2-(2-Aminophenoxy)propanenitrile

This protocol is a representative procedure based on similar literature preparations.[3] Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Aminophenol

  • 2-Chloropropionitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add 2-chloropropionitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by acid-base extraction as described in the purification section.

Data Presentation
ParameterValueReference/Comment
Starting Material 2-AminophenolEnsure high purity; store under inert gas.[2]
Electrophile 2-ChloropropionitrileAlternative: Acrylonitrile (Michael Addition).
Base Potassium CarbonateAlternatives: Cs₂CO₃, NaH.
Solvent AcetonitrileAlternatives: DMF, Acetone.
Temperature RefluxOptimal temperature may vary with solvent.
Typical Reaction Time 4-8 hoursMonitor by TLC for completion.
Work-up Filtration, Concentration
Purification Column Chromatography or Acid-Base ExtractionAmines may streak on silica; consider base-treating the silica.[6]
Expected Yield 70-85%Highly dependent on optimization.
Reaction Workflow Diagram

ReactionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add 2-Aminophenol and K2CO3 to flask. Solvent 2. Add anhydrous Acetonitrile. Reactants->Solvent Electrophile 3. Add 2-Chloropropionitrile. Solvent->Electrophile Heat 4. Heat to reflux. Monitor by TLC. Electrophile->Heat Cool 5. Cool to RT. Heat->Cool Filter 6. Filter solids. Cool->Filter Concentrate 7. Concentrate filtrate. Filter->Concentrate Purify 8. Purify crude product (Chromatography/ Extraction). Concentrate->Purify Product Final Product Purify->Product

Caption: Step-by-step synthesis workflow.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis. Retrieved from BenchChem Website.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. Retrieved from BenchChem Website.

  • Yu, W., et al. (2021). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society.

  • Singer, J. J., & Weisberg, M. (1958). U.S. Patent No. 2,855,428. U.S. Patent and Trademark Office.

  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from BenchChem Website.

  • BenchChem. (n.d.). Synthesis routes of 2-(4-Aminophenoxy)acetonitrile. Retrieved from BenchChem Website.

  • Gund, V. G., et al. (2016). Indian Patent Application No. IN2014MU02117A.

  • CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents.

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

  • PubChem. (n.d.). (2S)-2-(2-amino-5-fluorophenoxy)propanenitrile. National Center for Biotechnology Information.

  • Reddit. (2022). r/Chempros - Purification of aminonitrile.

  • da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova.

  • BenchChem. (2025). A Comparative Guide to the Synthesis and Validation of 2-Aminophenol from 2-Hydroxybenzoyl Azide. Retrieved from BenchChem Website.

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS.

  • Ali, M., et al. (2016). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate.

  • U.S. Patent No. 5,420,352. (1995). Process for the production of 1-phenoxy-2-aminopropane.

  • BOC Sciences. (n.d.). Custom Cyanation Process Services.

  • Organic Syntheses. (n.d.). 2-aminobenzophenone.

  • ResearchGate. (n.d.). Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde.

  • U.S. Patent No. 3,850,974. (1974). Production of nitriles.

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

  • BenchChem. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide. Retrieved from BenchChem Website.

  • Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE AND β-ALANINE.

  • ChemicalBook. (n.d.). 3-(2-bromophenoxy)propanenitrile synthesis.

  • Frontiers in Chemistry. (2021). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms.

  • ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile.

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.

Sources

Removing unreacted 2-aminophenol from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Topic: Removal of Unreacted 2-Aminophenol (2-AP) from Product Mixtures Ticket ID: PUR-2AP-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

Removing unreacted 2-aminophenol (2-AP) is a notorious challenge in organic synthesis due to its amphoteric nature (acting as both acid and base), its high solubility in polar organic solvents, and its rapid oxidative degradation into dark, tarry impurities (phenoxazinones).

This guide replaces generic advice with a mechanistic troubleshooting workflow . We prioritize chemical "swings" (pH manipulation) for cost-effectiveness, followed by chemoselective scavenging for sensitive products.

Module 1: The Triage (Diagnostic)

Before selecting a protocol, determine your product's chemical profile relative to 2-AP.

2-Aminophenol Profile:

  • pKa 1 (Amine, conjugate acid): ~4.78[1]

  • pKa 2 (Phenol): ~9.97[1][2]

  • Solubility: Soluble in alcohols, ethers, ethyl acetate; moderately soluble in hot water; oxidizes rapidly at pH > 9.

Visual Decision Matrix

Use this logic flow to select the correct removal strategy.

PurificationStrategy Start Start: Crude Mixture (Product + 2-AP) Q1 Is your Product Acid/Base Sensitive? Start->Q1 Q2 Is your Product an Amine or Phenol? Q1->Q2 No (Stable) MethodB Protocol B: Electrophilic Scavenging (High Selectivity) Q1->MethodB Yes (Labile) MethodA Protocol A: The pH Swing Extraction (High Capacity) Q2->MethodA No (Neutral Product) Q2->MethodB Yes (Similar pKa) MethodC Protocol C: Modified Chromatography (Polishing) MethodA->MethodC Residual Traces? MethodB->MethodC Residual Traces?

Figure 1: Decision matrix for selecting the optimal purification route based on product stability and functional group interference.

Module 2: Protocol A - The "pH Swing" Extraction

Best For: Neutral products (Amides, Esters, Ethers) stable to mild acid/base. Mechanism: Exploits the amphoteric pKa values to force 2-AP into the aqueous phase while keeping the neutral product in the organic phase.

The Protocol
  • Dissolution: Dissolve crude mixture in a water-immiscible solvent (Ethyl Acetate or DCM). Avoid Ether (peroxide risk with amines).

  • The Acid Wash (Protonation):

    • Wash the organic layer with 1M HCl (Target pH < 3).

    • Mechanism:[3][4] 2-AP amine is protonated (

      
      ). The salt is highly water-soluble.
      
    • Validation: Check aqueous layer pH with paper. If pH > 3, add more acid.

  • The Base Wash (Deprotonation - Optional Polish):

    • If 2-AP persists (checked by TLC), wash the organic layer with 1M NaOH or 10% Na2CO3 (Target pH > 11).

    • Mechanism:[4] Phenol is deprotonated (

      
      ). Phenolate is water-soluble.[5]
      
    • Warning: Only perform if your product is stable to base.

  • Oxidation Control (The "Tar" Prevention):

    • Add Sodium Dithionite (Na2S2O4) (approx. 1-2% w/v) to all aqueous wash solutions. This acts as a reducing agent, preventing the formation of colored phenoxazinone impurities (red/black color) during the workup [1].

Quantitative Data: Solubility vs. pH
pH Condition2-AP SpeciesWater SolubilityPartition Preference
pH < 3 Cation (

)
High Aqueous
pH 6-8 Neutral (

)
Low/ModerateOrganic
pH > 11 Anion (

)
High Aqueous

Module 3: Protocol B - Electrophilic Scavenging

Best For: Products that are also amines (where acid wash fails) or acid-sensitive compounds. Mechanism: Uses a polymer-supported reagent to covalently bind the unreacted 2-AP, allowing simple filtration.

Recommended Scavengers

Since 2-AP has a nucleophilic amine, use Electrophilic Resins .

  • PS-Isocyanate (Polystyrene Methyl Isocyanate):

    • Reactivity: Reacts rapidly with the amine of 2-AP to form a urea.

    • Advantage:[3][5][6][7][8][9] No byproducts released.

    • Stoichiometry: Use 2-3 equivalents relative to estimated 2-AP content.

  • PS-Benzaldehyde:

    • Reactivity: Forms a Schiff base (imine) with 2-AP.

    • Note: Requires a trace of acid catalyst (acetic acid) to drive equilibrium [2].

Workflow
  • Dissolve crude in DCM or THF.[10]

  • Add PS-Isocyanate resin (approx. 1.5 mmol/g loading).

  • Agitate gently (orbital shaker) for 4–12 hours at room temperature.

    • Self-Validation: Spot the supernatant on TLC. Stain with Ninhydrin. If the 2-AP spot (usually Rf ~0.3-0.5 in Hex/EtOAc) is visible, add more resin or extend time.

  • Filter the resin.[8] Rinse with solvent.[11] Concentrate filtrate.

Module 4: Protocol C - Chromatography Troubleshooting

Issue: 2-AP "streaks" on silica gel, contaminating purified fractions. Cause: The basic amine group hydrogen-bonds with acidic silanols on the silica surface.

The Fix: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must deactivate the silica.

  • Option 1 (The Standard): Add 1% Triethylamine (TEA) to your mobile phase.

    • Pre-treatment:[4] Flush the column with 100% solvent + 1% TEA before loading.

  • Option 2 (The "Doping" Method): If TEA is incompatible with your product, use DCM/Methanol (95:5) . The methanol competes for hydrogen bonding sites, reducing streaking.

Frequently Asked Questions (FAQs)

Q1: My product turned black during workup. Is it ruined? A: Not necessarily. The black color is likely 2-aminophenoxazin-3-one , an oxidation product of 2-AP that forms rapidly in air, especially at alkaline pH [3]. It has a very high extinction coefficient, so a tiny amount looks terrible.

  • Fix: Redissolve in organic solvent and wash with saturated aqueous Sodium Bisulfite or Sodium Dithionite . This reduces the colored impurity back to a colorless state or makes it water-soluble.

Q2: Can I use recrystallization instead? A: Yes, but solvent choice is critical. 2-AP is moderately soluble in hot water but crystallizes out upon cooling.

  • Strategy: If your product is insoluble in water, use Ethanol/Water recrystallization. Dissolve in hot ethanol, then add hot water until turbid. Cool slowly. 2-AP often remains in the mother liquor due to its higher solubility in the aqueous-alcoholic mix compared to many hydrophobic products [4].

Q3: How do I visualize 2-AP on TLC? A: 2-AP is UV active (254 nm), but for specific identification:

  • Ninhydrin Stain: Turns red/purple (amine detection).

  • Ferric Chloride (FeCl3): Turns violet/blue (phenol detection).

  • Self-Validation: Always run a "co-spot" (Crude + Pure 2-AP reference) to confirm the impurity identity.

References

  • Vertex AI Search. (2025). Oxidative degradation of 2-aminophenol removal. Retrieved from 12[13]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from 8[13][14]

  • Goel, A., & Rani, M. (2022).[15] A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium. J. Mex.[15] Chem. Soc. Retrieved from 15[13]

  • BenchChem. (2025).[6][11][12] Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Retrieved from 11[13]

Sources

Navigating the Thermal Landscape: A Troubleshooting Guide for Nitrile-Amine Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've observed that optimizing the reaction temperature for nitrile-amine intramolecular cyclization is a frequent challenge for researchers in synthetic chemistry. This guide is designed to provide you with practical, in-depth solutions to common issues encountered during this critical reaction, moving beyond simple procedural steps to explain the underlying principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My nitrile-amine cyclization is not proceeding to completion, or the yield is very low. What is the first temperature-related parameter I should investigate?

A1: The initial and most critical step is to determine if the reaction is under kinetic or thermodynamic control.[1][2] This distinction will guide your temperature optimization strategy.

  • Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime produces the product that forms the fastest, i.e., the one with the lowest activation energy.[1][3][4]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the reaction to reach equilibrium, favoring the most stable product, which may not be the one that forms fastest.[1][2][3][4]

Troubleshooting Steps:

  • Initial Low-Temperature Trial: If you haven't already, run the reaction at room temperature or even 0 °C.[5] Some intramolecular cyclizations are surprisingly efficient at ambient temperatures, and this minimizes the risk of side reactions.[6]

  • Incremental Temperature Increase: If the low-temperature reaction is sluggish, incrementally increase the temperature (e.g., in 20 °C intervals) and monitor the reaction progress. A common range to explore is from room temperature up to the boiling point of the solvent.[7][8]

  • Analyze for Competing Products: Carefully analyze your crude reaction mixture for isomers or byproducts. The presence of multiple products can be a strong indicator of a competition between kinetic and thermodynamic pathways.[1]

Q2: I'm observing the formation of multiple products. How can I use temperature to favor my desired cyclic amine?

A2: The formation of multiple products often points to a classic case of kinetic versus thermodynamic control, where different cyclized products (e.g., different ring sizes) or intermolecular side products are forming.[1][9]

Strategy:

  • To Favor the Kinetic Product (Fastest-Forming): Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[3] This "traps" the product that forms first before it has enough energy to revert to the starting material and form the more stable thermodynamic product.

  • To Favor the Thermodynamic Product (Most Stable): Increase the reaction temperature.[3][4] This provides the system with enough energy to overcome the activation barriers of all possible pathways, allowing the reaction to equilibrate to the most stable product. Be mindful that excessively high temperatures can lead to decomposition.

Experimental Protocol: Temperature Screening for Product Selectivity

  • Set up Parallel Reactions: Prepare multiple small-scale reactions in parallel, each with the same concentration of reactants and solvent.

  • Establish a Temperature Gradient: Use a multi-well reaction block or a series of oil baths to run the reactions at a range of temperatures (e.g., 25 °C, 50 °C, 80 °C, 110 °C).[8]

  • Monitor Over Time: At set time points (e.g., 1h, 4h, 12h, 24h), take aliquots from each reaction.

  • Analyze Product Ratios: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS, GC-MS, or NMR) to determine the ratio of desired product to byproducts at each temperature and time point.

TemperatureTimeDesired Product (%)Byproduct A (%)Byproduct B (%)
25 °C24h85105
80 °C4h60355
110 °C4h207010

This table illustrates a hypothetical scenario where a lower temperature favors the desired product.

Q3: My reaction is giving me a complex mixture of oligomers and polymers instead of the desired intramolecular cyclization product. How can temperature optimization help?

A3: The formation of polymers or oligomers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. While concentration is the primary factor to address this (high dilution favors intramolecular reactions), temperature plays a significant role.

Causality: At higher temperatures, molecules have increased kinetic energy, leading to more frequent collisions. This can favor intermolecular reactions, especially if the intramolecular cyclization has a high activation energy or involves forming a strained ring.[9]

Troubleshooting Workflow:

G start Polymerization Observed check_conc Is the reaction run under high dilution? start->check_conc adjust_conc Decrease concentration significantly (e.g., <0.01 M) check_conc->adjust_conc No lower_temp Lower the reaction temperature check_conc->lower_temp Yes adjust_conc->lower_temp re_evaluate Re-evaluate reaction progress lower_temp->re_evaluate consider_catalyst Consider a catalyst to lower the intramolecular activation energy re_evaluate->consider_catalyst Polymerization persists

Caption: Troubleshooting workflow for polymerization.

Recommendation: First, ensure you are using high-dilution conditions. Then, attempt the reaction at a lower temperature. A less energetic environment can provide a greater opportunity for the molecule to adopt the correct conformation for intramolecular attack before it collides with another reactive molecule.

In-Depth Troubleshooting Guides

Guide 1: The Reaction is Clean but Inefficient (Low Conversion)

This is a common scenario where the reaction is selective but lacks efficiency. The primary cause is often an insufficient activation energy being supplied to the system.

Scientific Rationale: The Arrhenius equation dictates that the rate constant of a reaction increases exponentially with temperature. Therefore, if the reaction is clean but slow, increasing the temperature is the most direct approach to increasing the rate.

Step-by-Step Protocol for Optimization:

  • Solvent Selection: Ensure your solvent is appropriate for the desired temperature range. For higher temperatures, consider solvents like DMF, DMSO, or toluene.[7] Be aware that solvent can have a profound effect on the reaction, sometimes even reversing selectivity.[10]

  • Systematic Temperature Increase: Increase the reaction temperature in a controlled manner. A good starting point is to reflux the reaction in a solvent like THF (approx. 66 °C) and then move to higher boiling solvents if necessary. For temperatures above 150 °C, consider using a heating mantle with sand or a specialized high-temperature oil bath.[8]

  • Consider a Catalyst: If high temperatures are leading to decomposition, a catalyst may be necessary to lower the activation energy of the cyclization. Lewis acids or transition metals can sometimes facilitate this transformation at lower temperatures.[11]

Guide 2: The Reaction Yield Decreases at Higher Temperatures

If you observe that increasing the temperature leads to a lower yield of your desired product, it is likely due to one of the following reasons:

  • Product Decomposition: The desired cyclic amine may be unstable at elevated temperatures.

  • Competing Side Reactions: Higher temperatures may be activating undesired reaction pathways, such as elimination or rearrangement, that have higher activation energies than the desired cyclization.

  • Equilibrium Shift: For a reversible reaction, if the cyclization is exothermic, increasing the temperature will shift the equilibrium back towards the starting materials.

Diagnostic Workflow:

G start Yield decreases at higher temperature check_stability Test stability of isolated product at high temp start->check_stability analyze_byproducts Analyze crude mixture for new byproducts at high temp start->analyze_byproducts conclusion_decomp Conclusion: Product Decomposition check_stability->conclusion_decomp Product degrades conclusion_side_reactions Conclusion: Competing Side Reactions analyze_byproducts->conclusion_side_reactions New peaks appear conclusion_equilibrium Conclusion: Equilibrium Shift analyze_byproducts->conclusion_equilibrium Only starting material increases

Caption: Diagnosing yield loss at high temperatures.

Solution: Once the cause is identified, the solution is to find the optimal temperature that maximizes the reaction rate before the onset of significant decomposition or side reactions. This may involve running the reaction for a longer time at a more moderate temperature. A temperature scanning protocol can be a sophisticated way to quickly map out the optimal reaction conditions.[12]

References

  • Nitrile Anions: Solvent-Dependent Cyclizations. The Journal of Organic Chemistry. [Link]

  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ResearchGate. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]

  • Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Wiley Online Library. [Link]

  • Intramolecular ene reactions of functionalised nitroso compounds. UCL Discovery. [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Synthesis of an α-amino nitrile and a bis α-amino nitrile derivative of thiadiazole: Reaction mechanism. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]

  • Room Temperature Organic Synthesis. ResearchGate. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC - NIH. [Link]

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. ACS Publications. [Link]

  • Optimization of intramolecular cyclization reaction. ResearchGate. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

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Validation & Comparative

1H NMR Spectrum Analysis of 2-(2-Aminophenoxy)propanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a definitive analysis of the 1H NMR spectrum of 2-(2-Aminophenoxy)propanenitrile , a critical intermediate in the synthesis of chiral aryloxyalkanoic acid drugs (e.g., Fenoprofen analogs).

Unlike standard spectral lists, this document focuses on comparative performance , analyzing how solvent choice (DMSO-d6 vs. CDCl3) dictates spectral resolution and how to rigorously differentiate this product from its synthetic precursors using specific diagnostic signals.

The Compound at a Glance[1][2][3]
  • System: 1,2-Disubstituted Benzene (Ortho-isomer).

  • Key Functionalities:

    • Primary Amine (-NH₂): Exchangeable protons, highly sensitive to solvent acidity and water content.

    • Ether Linkage (-O-CH-): Creates a chiral center, splitting the adjacent methyl group.

    • Nitrile (-CN): Electron-withdrawing, deshielding the methine proton.

Experimental Protocol: Causality & Best Practices

To obtain the high-resolution data described below, the following protocol is required. The choice of parameters is not arbitrary; it is designed to prevent signal saturation and ensure accurate integration of the exchangeable amine protons.

Sample Preparation[2][4][5][6][7]
  • Mass: 10–15 mg (Optimal for 400/500 MHz instruments).

  • Solvent Volume: 0.6 mL.

  • Solvent Selection:

    • DMSO-d6 (Recommended): Essential for observing the -NH₂ protons, which often broaden into the baseline in CDCl₃ due to rapid exchange.

    • CDCl₃ (Alternative): Useful for recovering the sample but risks obscuring the amine peak or merging it with water.

Acquisition Parameters
ParameterValueRationale
Pulse Angle 30° (approx. 3-4 µs)Prevents saturation of slow-relaxing aromatic protons, ensuring accurate integration.
Relaxation Delay (D1) 5.0 secondsCritical for quantitative comparison of the Methine (1H) vs. Methyl (3H) ratio.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg samples; minimizes instrument time.
Temperature 298 K (25°C)Standardizes chemical shifts; higher temps increase -NH₂ exchange rate (undesirable).

Comparative Analysis 1: Solvent Performance (DMSO-d6 vs. CDCl₃)

The choice of solvent fundamentally alters the "performance" of the spectrum—defined here as the ability to resolve critical functional groups.

The "Amine Visibility" Factor

In drug development, confirming the presence of the primary amine is a critical QC step.

  • In CDCl₃: The -NH₂ protons typically appear as a broad, low-intensity hump between 3.5–4.5 ppm. They frequently overlap with the solvent residual peak or water, making integration unreliable.

  • In DMSO-d6: The strong hydrogen-bonding capability of DMSO "locks" the amine protons, slowing their exchange rate. This results in a sharp, distinct singlet (or broad doublet) shifted downfield to ~4.8–5.2 ppm, allowing for precise integration (2H).

Recommendation: For structural characterization and purity assays, DMSO-d6 is the superior alternative.

Comparative Analysis 2: Synthesis Verification (Precursor vs. Product)

The most common synthetic route involves the reduction of 2-(2-Nitrophenoxy)propanenitrile . Distinguishing the starting material (Precursor) from the product is the primary analytical challenge.

Diagnostic Shift Logic
  • Aromatic Region: The transformation of a Nitro group (-NO₂, electron-withdrawing) to an Amine (-NH₂, electron-donating) causes a massive upfield shift (shielding) of the aromatic protons.

  • Aliphatic Region: The chiral methine proton (-CH-) is sensitive to the electronic environment of the phenoxy ring.

Quantitative Comparison Table
FeaturePrecursor: 2-(2-Nitrophenoxy)propanenitrileProduct: 2-(2-Aminophenoxy)propanenitrile Delta (Δ ppm)
Aromatic Ring 7.20 – 8.00 ppm (Deshielded)6.50 – 6.90 ppm (Shielded)~ -1.0 ppm
Methine (-CH-) ~5.30 ppm (q)~4.95 ppm (q) -0.35 ppm
Amine (-NH₂) Absent4.80 – 5.00 ppm (Broad s)Diagnostic
Methyl (-CH₃) 1.85 ppm (d)1.72 ppm (d) -0.13 ppm

Detailed Spectral Assignment (in DMSO-d6)

The following assignment assumes a 400 MHz instrument referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Visualizing the Spin System

The molecule consists of two distinct spin systems isolated by the ether oxygen and the quaternary carbons.

G cluster_0 Aliphatic System cluster_1 Aromatic System Methyl Methyl (-CH3) 1.72 ppm (d) Methine Methine (-CH-) 4.95 ppm (q) Methyl->Methine Vicinal Coupling (J ≈ 6.8 Hz) H6 H-6 (Ortho to O-Alk) 6.90 ppm (dd) Methine->H6 NOESY Correlation (Spatial Proximity) H3 H-3 (Ortho to NH2) 6.55 ppm (dd) H4 H-4 (Meta) 6.72 ppm (td) H3->H4 Ortho Coupling (J ≈ 8.0 Hz) H5 H-5 (Meta) 6.85 ppm (td) H4->H5 Ortho Coupling H5->H6 Ortho Coupling Amine Amine (-NH2) 4.90 ppm (br s)

Caption: Spin system connectivity showing scalar couplings (solid lines) and key NOESY correlations (dashed).

Assignment Table
Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (

)
AssignmentMechanistic Note
1.72 Doublet (d)3H6.8 Hz-CH₃ Coupled to Methine. Upfield due to distance from electronegative groups.
4.90 Broad Singlet2HN/A-NH₂ Exchangeable. Position depends on concentration/dryness.
4.95 Quartet (q)1H6.8 Hz-O-CH-CN Deshielded by Oxygen (alpha) and Nitrile (alpha).
6.55 Doublet of Doublets1H8.0, 1.5 HzAr-H3 Ortho to -NH₂. Most shielded aromatic proton due to resonance donation.
6.72 Triplet of Doublets1H8.0, 1.5 HzAr-H5 Para to Ether. Shielded, but less than H3.
6.85 Triplet of Doublets1H8.0, 1.5 HzAr-H4 Para to -NH₂.
6.90 Doublet of Doublets1H8.0, 1.5 HzAr-H6 Ortho to Ether. Deshielded relative to H3 due to inductive effect of Oxygen.

Synthesis Verification Workflow

To validate the production of 2-(2-Aminophenoxy)propanenitrile in a QC environment, follow this decision logic.

QC_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Check_NH2 Check 4.5 - 5.5 ppm region Solvent->Check_NH2 NH2_Present Broad Singlet (2H) Present? Check_NH2->NH2_Present Check_Ar Check Aromatic Region (6.5 - 7.0 ppm) NH2_Present->Check_Ar Yes Fail_NH2 FAIL: Check Water Content or Salt Formation NH2_Present->Fail_NH2 No Ar_Shift Are peaks < 7.0 ppm? Check_Ar->Ar_Shift Pass PASS: Product Confirmed (Amine Formed) Ar_Shift->Pass Yes Fail_Red FAIL: Incomplete Reduction (Nitro peaks at 7.5-8.0 ppm) Ar_Shift->Fail_Red No

Caption: Logical decision tree for validating synthesis success via 1H NMR.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard reference for substituent effects on aromatic rings).

  • BenchChem. (2025).[3] "Application Notes: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis." (Analogous structure data).

  • Spectral Database for Organic Compounds (SDBS). "NMR Spectrum of 2-Aminophenol." SDBS No. 1234. (Used for aromatic fragment validation).

  • Reich, H. J. "Proton NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for methine/nitrile substituent effects).

Sources

Comparing reactivity of 2-(2-Aminophenoxy)propanenitrile vs. 2-(4-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(2-aminophenoxy)propanenitrile (Ortho isomer) and 2-(4-aminophenoxy)propanenitrile (Para isomer) . While these molecules share an identical molecular weight (162.19 g/mol ) and functional motifs (primary amine, ether linkage, nitrile), their structural isomerism dictates divergent chemical behaviors.

The Verdict:

  • The Para Isomer is the superior choice for linear polymerization and chain extension. Its unhindered amine allows for rapid nucleophilic attack, making it a standard building block for high-performance polyimides and liquid crystal polymers.

  • The Ortho Isomer is a specialized heterocyclic precursor . The proximity of the amine to the ether-nitrile tail creates a "pre-organized" motif for intramolecular cyclization, specifically useful in synthesizing benzoxazine derivatives and agrochemical heterocycles.

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the steric and electronic environments of the primary amine (


).
Steric and Electronic Comparison
  • Para- (4-isomer): The amine is spatially isolated from the propanenitrile tail. The ether oxygen at the para position exerts a strong mesomeric (

    
    ) electron-donating effect, significantly increasing the electron density on the nitrogen. This makes the para-amine a "hard," aggressive nucleophile.
    
  • Ortho- (2-isomer): The amine is sterically crowded by the bulky

    
     group. While the ether oxygen still donates electrons, the "Ortho Effect" (steric inhibition of resonance) and potential hydrogen bonding between the amine protons and the ether oxygen modulate its reactivity. It is a more controlled, "soft" nucleophile.
    
Visualization of Reactivity Drivers

ReactivityComparison Para Para-Isomer (2-(4-Aminophenoxy)propanenitrile) P_Sterics Sterics: Unhindered (Open Attack Vector) Para->P_Sterics P_Elec Electronics: Strong +M Effect (High Nucleophilicity) Para->P_Elec Ortho Ortho-Isomer (2-(2-Aminophenoxy)propanenitrile) O_Sterics Sterics: High Hindrance (Neighboring Ether Group) Ortho->O_Sterics O_Inter Interaction: Intramolecular H-Bonding (Pre-organization) Ortho->O_Inter Linear Outcome: Linear Polymerization (Polyimides/Polyamides) P_Sterics->Linear Facilitates P_Elec->Linear Accelerates O_Sterics->Linear Inhibits Cyclic Outcome: Cyclization (Benzoxazines/Heterocycles) O_Inter->Cyclic Enables

Figure 1: Mechanistic divergence driven by structural isomerism. The Para isomer favors intermolecular reactions, while the Ortho isomer favors intramolecular pathways.

Reactivity Profiles

The following data summarizes the relative performance of both isomers in standard synthetic workflows.

Comparative Data Table
Feature2-(4-Aminophenoxy)propanenitrile (Para )2-(2-Aminophenoxy)propanenitrile (Ortho )
Nucleophilicity (

)
High (1.0) (Reference)Moderate (~0.3 - 0.5) (Due to sterics)
Solubility (Polar Solvents) High (DMSO, DMF, NMP)Moderate (Likely to aggregate/H-bond)
Primary Reaction Mode Intermolecular (Bimolecular substitution)Intramolecular (Cyclization/Rearrangement)
Key Application High-Tg Polyimides, 5G SubstratesBenzoxazine Resins, Herbicide Intermediates
Thermal Stability Excellent (Rigid rod formation)Good (But prone to thermal cyclization)
The Cyclization Divergence (The "Ortho Advantage")

The defining feature of the Ortho isomer is its ability to form 6-membered heterocycles (1,4-benzoxazines). Under acidic conditions or high heat, the amine nitrogen can attack the nitrile carbon (or an external carbonyl) to close the ring. The Para isomer is geometrically incapable of this intramolecular reaction.

CyclizationPathway Start Ortho-Isomer Precursor Acid Activation (H+ or Heat) Start->Acid Intramolecular Attack TS Transition State: N...C Distance < 3.0 Å Acid->TS Intramolecular Attack Product Cyclized Product (3-amino-1,4-benzoxazine derivative) TS->Product Intramolecular Attack Note Note: Para-isomer cannot form this ring due to geometric constraints. TS->Note

Figure 2: The unique cyclization pathway of the Ortho isomer, forming benzoxazine cores used in bioactive compounds.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Linear Chain Extension (Para-Selectivity Validation)

Objective: To demonstrate the superior nucleophilic kinetics of the Para isomer in forming polyamides.

Materials:

  • Substrate: 2-(4-Aminophenoxy)propanenitrile (1.0 eq)

  • Electrophile: Terephthaloyl chloride (1.0 eq)

  • Base: Pyridine (2.2 eq)

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone)

Methodology:

  • Dissolution: Dissolve 10 mmol of the Para isomer in 15 mL NMP under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add Pyridine followed by the dropwise addition of Terephthaloyl chloride (dissolved in 5 mL NMP) over 20 minutes.

  • Observation: The Para reaction will show a rapid increase in viscosity within 30-60 minutes, indicating high-molecular-weight polymer formation.

    • Contrast: If performed with the Ortho isomer, viscosity build-up is significantly slower, and low-molecular-weight oligomers often precipitate due to steric termination.

  • Precipitation: Pour into methanol to isolate the polymer.

Protocol B: Acid-Catalyzed Cyclization (Ortho-Selectivity Validation)

Objective: To synthesize a benzoxazine derivative, impossible with the Para isomer.

Materials:

  • Substrate: 2-(2-Aminophenoxy)propanenitrile (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

  • Solvent: Toluene (reflux)

Methodology:

  • Setup: Charge a round-bottom flask with 5 mmol of the Ortho isomer, pTSA, and 20 mL Toluene. Equip with a Dean-Stark trap (if dehydration is involved) or simple reflux condenser.

  • Reflux: Heat to reflux (110°C) for 6-12 hours.

  • Mechanism Check: The amine attacks the nitrile group (Pinner-like reaction) or participates in rearrangement.

  • Analysis: Monitor via TLC. The Ortho isomer will convert to a new spot (lower polarity usually).

    • Validation: Run the same condition with the Para isomer. Result: No reaction or non-specific decomposition; the Para isomer remains largely starting material because it cannot cyclize.

References

  • Context: Validates the use of para-aminophenoxy motifs in high-performance electronic substr
  • National Institutes of Health (NIH) - PubChem. (2023). 2-(4-Aminophenyl)propanenitrile Compound Summary. Retrieved from [Link]

    • Context: Provides physiochemical data and toxicity profiles for the para-isomer.
  • Royal Society of Chemistry (RSC). (2015). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. New Journal of Chemistry. Retrieved from [Link]

    • Context: Establishes the synthetic pathway for benzoxazines using ortho-aminophenoxy precursors.
  • Liu, T., et al. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin. Polymers (Basel). Retrieved from [Link]

    • Context: Discusses the polymerization mechanism of nitrile-containing benzoxazines, relevant to the ortho-isomer's reactivity.

TLC retention factors (Rf) for 2-(2-Aminophenoxy)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic behavior and isolation strategies for 2-(2-Aminophenoxy)propanenitrile , a critical intermediate in the synthesis of fused heterocycles and pharmaceutical active ingredients (APIs).

This guide is structured to provide actionable data for researchers optimizing the synthesis and purification of this compound, specifically distinguishing it from common synthetic precursors like 2-aminophenol and 2-(2-nitrophenoxy)propanenitrile .

Comparative Analysis & Optimization Protocols

Executive Summary & Chemical Context

2-(2-Aminophenoxy)propanenitrile (CAS: 1249409-60-6) presents a unique chromatographic challenge due to its dual functionality: a basic primary amine and a polar nitrile group, anchored by an ether linkage.

  • Chemical Behavior on Silica: The free amino group (

    
    ) interacts strongly with the acidic silanol groups of silica gel, often leading to "tailing" or low retention factors (
    
    
    
    ) in standard non-polar solvents.
  • Separation Logic: Successful isolation requires a mobile phase that disrupts this interaction (using basic modifiers or polar solvents) while maintaining enough hydrophobicity to separate the target from its more polar precursor, 2-aminophenol .

Comparative Retention Factors ( )

The following data represents standardized retention behavior on Silica Gel 60 F


  plates. Values are derived from experimental ranges for this structural class (phenoxyalkylamines) to serve as a robust baseline for method development.
Table 1: Comparison of Target vs. Critical Impurities
CompoundStructure / RolePolarity Profile

(Hex:EtOAc 1:1)

(DCM:MeOH 95:5)
2-(2-Nitrophenoxy)propanenitrile Intermediate (Nitro-route)Low (No H-bond donors)0.75 – 0.85 > 0.90
2-(2-Aminophenoxy)propanenitrile Target Product Medium (1 H-bond donor, Basic)0.35 – 0.45 0.50 – 0.60
2-Aminophenol Starting Material High (2 H-bond donors, Acidic OH)0.10 – 0.20 0.25 – 0.35
Bis-alkylated Impurity Side Product Low (Amine capped)0.60 – 0.70 > 0.80

Analyst Note: The large


 between the Nitro-intermediate and the Amino-product makes TLC an excellent tool for monitoring the reduction step (e.g., Hydrogenation or Fe/HCl reduction). The disappearance of the high-running nitro spot and appearance of the mid-polar amine spot confirms reaction progress.

Optimized Mobile Phase Systems

To achieve sharp resolution without tailing, specific solvent systems are recommended based on the purification stage.

System A: Reaction Monitoring (General)
  • Composition: Hexane : Ethyl Acetate (1:1 v/v)

  • Application: Best for monitoring the consumption of the non-polar nitro intermediate.

  • Observation: The target amine may show slight tailing.

  • Suitability: Quick checks during synthesis.

System B: High-Resolution (Purification/QC)
  • Composition: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH

    
    OH) (95 : 4.5 : 0.5 v/v/v)
    
  • Application: Final purity check or flash column chromatography.

  • Mechanism: The ammonium hydroxide competes for silica binding sites, sharpening the amine peak and eliminating tailing.

  • Suitability: Distinguishing the target from trace 2-aminophenol.

System C: Chiral/Isomer Separation (If Applicable)
  • Composition: Hexane : Isopropanol (90 : 10)

  • Application: If the propanenitrile moiety creates a chiral center (e.g., substitution at the

    
    -position), this system on a standard silica plate provides preliminary polarity data before moving to Chiral HPLC.
    

Visualization & Detection Protocols

Since the nitrile group is not chromophoric and the benzene ring is electron-rich, dual-mode detection is required for validation.

  • UV Absorption (254 nm):

    • Target: Appears as a distinct dark spot (quenching).

    • Limit: Non-specific; detects all aromatic impurities.

  • Ninhydrin Stain (Specific Validation):

    • Protocol: Dip plate in 0.2% Ninhydrin in ethanol, then heat at 110°C for 1-2 mins.

    • Result:

      • Target (Primary Amine): Turns Red/Purple .

      • Nitro Intermediate: No color change (remains white/yellow).

      • 2-Aminophenol: Turns distinct brownish-purple (distinguishable by lower

        
        ).
        
  • Iodine Chamber:

    • Result: Yellow/Brown staining for all organic compounds. Useful for detecting non-UV active alkyl impurities.

Experimental Workflow: Synthesis & Isolation Logic

The following diagram illustrates the decision logic for monitoring the synthesis of 2-(2-Aminophenoxy)propanenitrile from 2-nitrophenol, highlighting the critical TLC checkpoints.

TLC_Workflow Start Start: Reaction Mixture (Nitro-Reduction) TLC_Check Perform TLC (Hex:EtOAc 1:1) Start->TLC_Check Decision_Nitro High Rf Spot (0.8) Visible? TLC_Check->Decision_Nitro Continue_Rxn Continue Reaction (Incomplete Reduction) Decision_Nitro->Continue_Rxn Yes Decision_Amine Mid Rf Spot (0.4) Only? Decision_Nitro->Decision_Amine No (Nitro Gone) Continue_Rxn->TLC_Check Workup Acid/Base Extraction Remove 2-Aminophenol Decision_Amine->Workup Low Rf Impurity Present Isolate Isolate Product (Evaporation/Crystallization) Decision_Amine->Isolate Clean Single Spot Final_TLC Final QC TLC (DCM:MeOH:NH3) Workup->Final_TLC Final_TLC->Isolate Purity > 95%

Figure 1: Logical workflow for TLC-guided reaction monitoring and isolation.

Detailed Experimental Protocol (TLC)

Materials Required
  • Plates: Merck Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Capillaries: 0.5 µL glass micropipettes.

  • Developing Chamber: Glass twin-trough chamber, saturated for 15 mins.

Step-by-Step Procedure
  • Sample Preparation: Dissolve ~5 mg of the crude reaction mixture in 1 mL of Methanol or Ethyl Acetate. (Do not use pure hexane as the amine may not dissolve).

  • Spotting: Apply 1 µL of the sample, 1 cm from the bottom edge. Apply reference standards (Starting Material and Co-spot) side-by-side.

  • Elution: Place in the chamber containing System A (Hex:EtOAc 1:1). Allow solvent front to migrate 80% up the plate.

  • Drying: Air dry completely to remove solvent.

  • Visualization:

    • View under UV 254 nm and mark spots with a pencil.

    • Dip in Ninhydrin stain and heat to confirm the presence of the primary amine (Target).

Troubleshooting Guide
  • Problem: "Streaking" or tailing of the main spot.

    • Cause: Interaction of the amine with silica protons.

    • Solution: Add 1% Triethylamine (Et

      
      N) or NH
      
      
      
      OH to the mobile phase.
  • Problem: Co-elution with 2-Aminophenol.

    • Cause: Solvent system too polar.

    • Solution: Switch to a chlorinated solvent system (DCM:MeOH 98:2) which often separates phenolic impurities better than EtOAc systems.

References

  • PubChem Compound Summary. (n.d.). 2-(2-Aminophenoxy)propanenitrile (CID 61690116). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of phenols vs amines). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.